Spantide I
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H108N20O13/c1-42(2)35-55(64(80)98)89-67(101)56(36-43(3)4)90-69(103)59(39-46-41-85-51-23-11-9-20-48(46)51)93-68(102)57(37-44-17-6-5-7-18-44)91-70(104)58(38-45-40-84-50-22-10-8-19-47(45)50)92-66(100)52(27-29-62(78)96)86-65(99)53(28-30-63(79)97)87-71(105)61-26-16-34-95(61)74(108)54(24-12-13-31-76)88-72(106)60-25-15-33-94(60)73(107)49(77)21-14-32-83-75(81)82/h5-11,17-20,22-23,40-43,49,52-61,84-85H,12-16,21,24-39,76-77H2,1-4H3,(H2,78,96)(H2,79,97)(H2,80,98)(H,86,99)(H,87,105)(H,88,106)(H,89,101)(H,90,103)(H,91,104)(H,92,100)(H,93,102)(H4,81,82,83)/t49-,52+,53+,54+,55+,56+,57+,58-,59-,60+,61+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPCBHPQLCZCDV-CHPWDEGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)[C@@H]7CCCN7C(=O)[C@@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H108N20O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1497.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spantide I: A Technical Guide to its Mechanism of Action as a Neurokinin-1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spantide I is a synthetic undecapeptide analogue of Substance P (SP), a neuropeptide belonging to the tachykinin family. It functions as a competitive antagonist at the neurokinin-1 (NK1) receptor, the primary receptor for Substance P. By competitively blocking the binding of Substance P to the NK1 receptor, this compound effectively inhibits the downstream signaling cascades initiated by this interaction. This antagonistic action underlies its utility in research settings to investigate the physiological and pathological roles of Substance P and the NK1 receptor, particularly in processes such as neurogenic inflammation, pain transmission, and smooth muscle contraction. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: Competitive Antagonism at the NK1 Receptor
This compound exerts its pharmacological effects by acting as a selective and competitive antagonist of the neurokinin-1 (NK1) receptor. Substance P, the endogenous ligand for the NK1 receptor, is a key mediator in a variety of physiological processes, including the transmission of pain signals, the inflammatory response, and the regulation of smooth muscle tone.
The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a conformational change that activates the associated heterotrimeric G-protein, primarily Gαq/11. This activation leads to the dissociation of the Gα subunit from the Gβγ dimer. The activated Gαq/11 subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, orchestrates a wide range of cellular responses, including neuronal excitation, smooth muscle contraction, and the release of pro-inflammatory mediators.
This compound, by virtue of its structural similarity to Substance P, binds to the NK1 receptor at the same site as the endogenous ligand. However, this binding event does not trigger the conformational change required for receptor activation. Instead, it physically occupies the binding site, thereby preventing Substance P from accessing and activating the receptor. This competitive inhibition effectively blocks the entire downstream signaling cascade, mitigating the physiological effects of Substance P.
Signaling Pathway of Substance P and Inhibition by this compound
Caption: Substance P signaling and this compound inhibition.
Quantitative Data
The antagonistic potency of this compound has been quantified using various in vitro assays. The following tables summarize the key quantitative data available.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand | Preparation | Kᵢ (nM) | Reference |
| NK1 | This compound | Not Specified | 230 | [1] |
| NK2 | This compound | Not Specified | 8150 | [1] |
Table 2: Functional Antagonism of this compound
| Assay | Preparation | Agonist | Parameter | Value | Reference |
| Smooth Muscle Contraction | Guinea Pig Ileum | Substance P | pA₂ | 6.7 | [1] |
| Smooth Muscle Contraction | Guinea Pig Taenia Coli | Substance P | pA₂ | 7.0 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Characterization
This protocol outlines the general procedure for determining the binding affinity (Kᵢ) of this compound for the NK1 receptor through competitive displacement of a radiolabeled ligand.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and specific protease inhibitors).
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]Substance P) to each well.
-
Add increasing concentrations of unlabeled this compound to the wells.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-radiolabeled, high-affinity NK1 antagonist).
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., room temperature) for a predetermined time to reach equilibrium.
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a buffer (e.g., 0.5% polyethyleneimine) to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibitory constant (Kᵢ) for this compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radiolabeled ligand and Kᴅ is its dissociation constant.
-
This protocol describes the determination of the pA₂ value for this compound, a measure of its potency as a competitive antagonist, using an isolated tissue preparation such as the guinea pig ileum.
Logical Relationship: Schild Analysis
Caption: Logical workflow of a Schild analysis.
Detailed Protocol:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.
-
Clean the ileum segment by gently flushing with Tyrode's solution.
-
Mount a segment of the ileum in an organ bath containing oxygenated Tyrode's solution maintained at 37°C.
-
Attach one end of the tissue to a fixed point and the other to an isometric force transducer to record contractions.
-
Allow the tissue to equilibrate under a resting tension for a specified period.
-
-
Dose-Response Curves:
-
Establish a cumulative concentration-response curve for the agonist, Substance P, by adding increasing concentrations to the organ bath and recording the contractile response until a maximal response is achieved.
-
Wash the tissue thoroughly with Tyrode's solution and allow it to return to baseline.
-
Introduce a fixed concentration of this compound into the organ bath and allow it to equilibrate with the tissue.
-
Repeat the cumulative concentration-response curve for Substance P in the presence of this compound.
-
Repeat this procedure with several increasing concentrations of this compound, ensuring a wash-out period between each antagonist concentration.
-
-
Data Analysis:
-
For each concentration of this compound, determine the EC₅₀ of Substance P (the concentration that produces 50% of the maximal response).
-
Calculate the dose ratio (DR) for each concentration of this compound using the formula: DR = EC₅₀ (in the presence of antagonist) / EC₅₀ (in the absence of antagonist).
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
Perform a linear regression on the data points.
-
The pA₂ value is the x-intercept of the regression line. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
In Vivo Characterization
This protocol outlines a method to assess the in vivo efficacy of this compound in a model of neurogenic inflammation.
Experimental Workflow: Paw Edema Model
Caption: Workflow for a paw edema in vivo model.
Detailed Protocol:
-
Animals:
-
Use adult male Wistar or Sprague-Dawley rats.
-
House the animals under standard laboratory conditions with free access to food and water.
-
Allow the animals to acclimatize to the experimental environment before the study.
-
-
Experimental Groups:
-
Divide the animals into at least three groups: a control group (vehicle treatment), a Substance P group (vehicle pre-treatment followed by Substance P), and a this compound treatment group (this compound pre-treatment followed by Substance P).
-
-
Procedure:
-
Administer this compound or its vehicle to the respective groups via a suitable route (e.g., intraperitoneal injection) at a predetermined time before the induction of edema.
-
At the designated time, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induce edema by injecting a solution of Substance P in saline into the plantar surface of the right hind paw.
-
Measure the paw volume at various time points after the Substance P injection (e.g., 15, 30, 60, and 120 minutes).
-
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point by subtracting the initial paw volume from the post-injection volume.
-
Compare the mean increase in paw volume between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
A significant reduction in the increase in paw volume in the this compound treated group compared to the Substance P group indicates an anti-inflammatory effect.
-
This protocol describes a method to evaluate the in vivo activity of this compound in a model of pruritus (itch).
Detailed Protocol:
-
Animals:
-
Use adult male ICR mice.
-
House the animals individually in observation cages for an acclimatization period.
-
-
Procedure:
-
On the day of the experiment, administer this compound or its vehicle to the mice via a suitable route (e.g., intradermal injection at the rostral back) along with Substance P.
-
Immediately after the injection, observe the mice for scratching behavior directed at the injection site for a defined period (e.g., 30 minutes).
-
Record the number of scratching bouts. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw being returned to the floor or licked.
-
-
Data Analysis:
-
Compare the mean number of scratching bouts between the group receiving Substance P alone and the group receiving Substance P with this compound using an appropriate statistical test (e.g., t-test).
-
A significant reduction in the number of scratches in the this compound co-administered group indicates an anti-pruritic effect.[4]
-
Conclusion
This compound is a well-characterized competitive antagonist of the NK1 receptor. Its mechanism of action involves the direct blockade of Substance P binding, thereby inhibiting the Gq/11-PLC-IP3/DAG signaling pathway and subsequent cellular responses. The quantitative data from receptor binding and functional assays confirm its antagonistic properties, with a notable selectivity for the NK1 receptor over the NK2 receptor. The provided experimental protocols offer a framework for the in vitro and in vivo investigation of this compound's pharmacological profile. This in-depth understanding of this compound's mechanism of action is crucial for its application as a research tool in elucidating the complex roles of Substance P and the NK1 receptor in health and disease.
References
- 1. Differentiation of multiple neurokinin receptors in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substance P induction of itch-associated response mediated by cutaneous NK1 tachykinin receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Spantide I: A Technical Guide to a Substance P Analog and Neurokinin-1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spantide I is a synthetic undecapeptide analog of Substance P (SP) that functions as a selective and competitive antagonist of the neurokinin-1 (NK1) receptor. By blocking the binding of the endogenous tachykinin neuropeptide Substance P, this compound effectively inhibits the downstream signaling cascades associated with NK1 receptor activation. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative binding and functional data, detailed experimental protocols, and a review of its effects in various in vitro and in vivo models. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of NK1 receptor antagonism.
Introduction
Substance P, a member of the tachykinin family of neuropeptides, plays a crucial role in a multitude of physiological and pathophysiological processes, including pain transmission, inflammation, and smooth muscle contraction. Its effects are primarily mediated through the high-affinity G-protein coupled neurokinin-1 receptor (NK1R). The development of selective NK1R antagonists has been a significant area of research for therapeutic interventions in conditions characterized by excessive SP activity.
This compound, a structurally modified analog of Substance P, has emerged as a valuable tool in studying the roles of SP and the NK1 receptor. Its ability to competitively block the NK1 receptor has been demonstrated in various experimental settings, making it a subject of interest for its potential anti-inflammatory and analgesic properties.
Mechanism of Action
This compound exerts its pharmacological effects by acting as a competitive antagonist at the NK1 receptor.[1] This means that this compound binds to the same site on the NK1 receptor as Substance P but does not activate the receptor.[1] By occupying the binding site, this compound prevents Substance P from initiating the intracellular signaling cascade.[1]
The NK1 receptor is coupled to the Gq/11 family of G-proteins.[2] Upon binding of an agonist like Substance P, the G-protein is activated, leading to the stimulation of phospholipase C (PLC).[2][3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[2][3] The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, including neurotransmission, inflammation, and cell proliferation.[2][3] this compound, by blocking the initial binding of Substance P, effectively inhibits this entire signaling pathway.
dot
Caption: NK1 Receptor Signaling and this compound Inhibition.
Quantitative Data
The following tables summarize the available quantitative data for this compound, providing insights into its binding affinity and functional potency as an NK1 receptor antagonist.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species | Preparation | Radioligand | Ki (nM) | Reference |
| NK1 | Rat | Brain Membranes | [3H]-Substance P | 230 | [4] |
| NK2 | Rat | Brain Membranes | [3H]-Neurokinin A | 8150 | [4] |
| NK3 | Rat | Brain Membranes | [3H]-Senktide | >10000 | [4] |
Table 2: Functional Antagonist Potency of this compound
| Assay | Tissue/Cell Line | Agonist | Parameter | Value | Reference |
| Guinea Pig Taenia Coli Contraction | Guinea Pig | Substance P | pA2 | 7.0 | [5] |
| Rabbit Iris Sphincter Contraction | Rabbit | Electrical Stimulation | pIC50 | 5.1 | [5] |
| Aequorin Luminescence | Human embryonic kidney (HEK) cells expressing human NK1R | Substance P | - | This compound showed the lowest antagonist activity compared to Spantide II and III. | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.
Radioligand Binding Assay
This protocol is a general guideline for determining the binding affinity of this compound for the NK1 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the NK1 receptor through competitive binding with a radiolabeled ligand.
Materials:
-
Membrane Preparation: Crude membrane fractions from cells or tissues expressing the NK1 receptor (e.g., rat brain).
-
Radioligand: [3H]-Substance P.
-
Non-specific Binding Control: High concentration of unlabeled Substance P (e.g., 1 µM).
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet with fresh buffer and resuspend in assay buffer to a final protein concentration of approximately 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [3H]-Substance P (at a concentration near its Kd), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [3H]-Substance P, and 50 µL of unlabeled Substance P (1 µM).
-
Competitive Binding: 50 µL of membrane preparation, 50 µL of [3H]-Substance P, and 50 µL of this compound at various concentrations (e.g., 10-10 to 10-5 M).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
dot
Caption: Workflow for Radioligand Binding Assay.
Functional Assay: Intracellular Calcium Mobilization
This protocol describes a method to assess the functional antagonist activity of this compound by measuring its ability to inhibit Substance P-induced intracellular calcium mobilization.
Objective: To determine the potency of this compound in blocking Substance P-induced increases in intracellular calcium in cells expressing the NK1 receptor.
Materials:
-
Cells: A cell line stably or transiently expressing the human NK1 receptor (e.g., HEK293 or CHO cells).
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fura-2 AM, Fluo-4 AM, or a luminescent indicator like aequorin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, supplemented with calcium and magnesium.
-
Agonist: Substance P.
-
Antagonist: this compound.
-
Fluorescence plate reader with kinetic reading capabilities or a luminometer.
Procedure:
-
Cell Plating: Seed the NK1R-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight to allow for cell attachment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark to allow the dye to enter the cells and be de-esterified.
-
-
Antagonist Pre-incubation:
-
Wash the cells gently with assay buffer to remove excess dye.
-
Add assay buffer containing various concentrations of this compound to the wells.
-
Incubate for 15-30 minutes at room temperature or 37°C to allow this compound to bind to the receptors.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence plate reader or luminometer.
-
Establish a baseline fluorescence or luminescence reading for each well.
-
Add a pre-determined concentration of Substance P (typically the EC80 concentration) to all wells simultaneously using an automated injection system.
-
Immediately begin recording the fluorescence or luminescence signal over time (kinetically) to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence or luminescence response for each well.
-
Normalize the responses to the control wells (agonist only, no antagonist).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Determine the IC50 value of this compound from the resulting concentration-response curve.
-
If performing a Schild analysis, generate full agonist dose-response curves in the presence of several fixed concentrations of this compound to determine the pA2 value.
-
In Vivo Assay: Carrageenan-Induced Paw Edema
This protocol outlines a common in vivo model of inflammation used to evaluate the anti-inflammatory effects of compounds like this compound.
Objective: To assess the ability of this compound to reduce inflammation in a rat model of carrageenan-induced paw edema.
Materials:
-
Animals: Male Sprague-Dawley or Wistar rats (150-200 g).
-
Inflammatory Agent: 1% (w/v) solution of lambda-carrageenan in sterile saline.
-
Test Compound: this compound dissolved in a suitable vehicle (e.g., saline).
-
Vehicle Control: The solvent used to dissolve this compound.
-
Pletysmometer or calipers for measuring paw volume.
Procedure:
-
Animal Acclimatization: Acclimate the rats to the experimental conditions for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide the animals into groups (n=6-8 per group), including a vehicle control group, a positive control group (e.g., a known anti-inflammatory drug), and several this compound treatment groups at different doses.
-
Administer this compound or the vehicle control via a chosen route (e.g., intraperitoneal or subcutaneous injection) at a specified time before the carrageenan injection (e.g., 30 minutes prior).
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of the 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage of inhibition of edema for the this compound-treated groups compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Structure-Activity Relationship
The structure of this compound is derived from the native Substance P sequence with key modifications that confer its antagonist properties. The amino acid sequence of this compound is [D-Arg¹, D-Trp⁷,⁹, Leu¹¹]-Substance P. The introduction of D-amino acids, particularly D-Tryptophan at positions 7 and 9, is crucial for its antagonist activity and increased resistance to enzymatic degradation compared to Substance P. These modifications disrupt the conformational requirements for receptor activation while preserving the ability to bind to the NK1 receptor. Further modifications to the this compound backbone have led to the development of second-generation antagonists, such as Spantide II, with improved potency and reduced side effects like histamine release.[7][8]
Conclusion
This compound is a well-characterized and valuable pharmacological tool for investigating the physiological and pathological roles of the Substance P/NK1 receptor system. Its selective and competitive antagonism at the NK1 receptor makes it a suitable agent for in vitro and in vivo studies aimed at understanding the mechanisms of neurogenic inflammation, pain, and other SP-mediated processes. This technical guide provides a comprehensive foundation of data and experimental protocols to aid researchers in the effective utilization of this compound in their scientific endeavors. Further research into the structure-activity relationships of this compound and its analogs may lead to the development of novel therapeutic agents targeting the NK1 receptor for a range of clinical applications.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS 91224-37-2 | [D-Arg1,D-Trp7,9,Leu11]-Substance P | Tocris Bioscience [tocris.com]
- 5. Spantide II, a novel tachykinin antagonist having high potency and low histamine-releasing effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spantide II, an effective tachykinin antagonist having high potency and negligible neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spantide II - Echelon Biosciences [echelon-inc.com]
Spantide I: A Technical Guide to its NK1 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of Spantide I for the Neurokinin-1 (NK1) receptor. This compound is a synthetic peptide antagonist of Substance P, the natural ligand for the NK1 receptor. Understanding the interaction between this compound and the NK1 receptor is crucial for its application in research and potential therapeutic development.
Quantitative Binding Affinity Data
The binding affinity of this compound and its analogs for the NK1 receptor has been determined through various experimental assays. The following table summarizes the key quantitative data available.
| Compound | Receptor | Parameter | Value |
| This compound | NK1 | Ki | 230 nM |
| Spantide II | NK1 | pKB | 7.08 |
A study comparing the antagonist activity of the Spantide family of peptides at the human NK1 receptor established the following rank order of potency: Spantide II > Spantide III > this compound[1].
Experimental Protocol: Radioligand Binding Assay
The determination of the binding affinity of compounds like this compound for the NK1 receptor is commonly performed using a competitive radioligand binding assay. This method measures the ability of a non-radiolabeled compound (the competitor, e.g., this compound) to displace a radiolabeled ligand that is specifically bound to the receptor.
Materials and Methods
1. Membrane Preparation:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor.
-
Harvesting: Cells are washed with a buffer containing 0.02% EDTA and centrifuged.
-
Homogenization: The cell pellet is homogenized in an ice-cold buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Centrifugation: A crude membrane fraction is obtained by centrifugation at 18,000 rpm for 12 minutes at 4°C.
-
Resuspension: The resulting pellet is resuspended in a 50 mM Tris-Mg buffer.
-
Protein Quantification: The protein concentration of the membrane preparation is determined using the Bradford assay.
2. Assay Buffer Composition:
-
50 mM Tris, pH 7.4
-
5 mM MgCl2
-
50 µg/mL Bacitracin
-
30 µM Bestatin
-
10 µM Captopril
-
100 µM Phenylmethylsulfonylfluoride (PMSF)
3. Radioligand:
-
[3H] Substance P (specific activity: 135 Ci/mmol) is used as the radiolabeled ligand.
4. Incubation:
-
Varying concentrations of the test compound (this compound) are incubated with 20 µg of the membrane homogenate and 0.4 nM of [3H] Substance P.
-
The final incubation volume is 1 mL.
-
Incubation is carried out in a shaking water bath at 25°C for 20 minutes.
-
Nonspecific binding is determined in the presence of a high concentration (10 µM) of unlabeled Substance P.
5. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through Whatman GF/B filter paper pre-soaked in 1% polyethyleneimine.
-
The filters are washed four times with 2 mL of cold saline to remove unbound radioligand.
6. Detection and Data Analysis:
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The data from three independent experiments, performed in duplicate, are analyzed using a non-linear regression model (one-site competition) with software such as GraphPad Prism.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the radioligand binding assay used to determine the NK1 receptor binding affinity of this compound.
Caption: Workflow for determining this compound NK1 receptor binding affinity.
NK1 Receptor Signaling Pathways
The NK1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by an agonist like Substance P, can couple to different G proteins, primarily Gq and Gs, to initiate intracellular signaling cascades. This compound, as an antagonist, blocks these signaling pathways by preventing the binding of Substance P.
The diagram below outlines the major signaling pathways activated by the NK1 receptor.
Caption: NK1 receptor signaling pathways.
References
Spantide I and Tachykinin Receptor Antagonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Spantide I, a peptide antagonist of tachykinin receptors. It details the quantitative binding characteristics of this compound, outlines the experimental protocols used for its characterization, and illustrates the underlying signaling pathways involved in tachykinin receptor function and antagonism.
Quantitative Analysis of this compound Antagonism
This compound exhibits preferential antagonism towards the neurokinin-1 (NK1) receptor, with significantly lower affinity for the neurokinin-2 (NK2) receptor. It does not show antagonistic activity at the neurokinin-3 (NK3) receptor. The quantitative data for this compound's interaction with tachykinin receptors are summarized in the table below.
| Receptor Subtype | Ligand | Assay Type | Parameter | Value | Species | Reference |
| NK1 | This compound | Radioligand Binding | Ki | 230 nM | Not Specified | [1] |
| NK2 | This compound | Radioligand Binding | Ki | 8150 nM | Not Specified | [1] |
| NK1 | This compound | Functional Assay (Guinea Pig Taenia Coli) | pA2 | 7.0 | Guinea Pig | [2] |
| NK2 | This compound | Functional Assay | Competitive Antagonist | - | Human | [3] |
| NK3 | This compound | Functional Calcium Assay | No Antagonism | - | Human | [3][4] |
Table 1: Quantitative Antagonistic Profile of this compound at Tachykinin Receptors. This table summarizes the binding affinity (Ki) and functional antagonism (pA2) of this compound for the three main tachykinin receptor subtypes.
Experimental Protocols
The characterization of this compound as a tachykinin receptor antagonist relies on a combination of binding and functional assays. The following sections detail the methodologies for two key experimental approaches.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
Radioligand binding assays are employed to determine the affinity of an unlabeled ligand (this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for NK1 and NK2 receptors.
Materials:
-
Cell membranes prepared from cells expressing the tachykinin receptor of interest (NK1 or NK2).
-
Radiolabeled ligand (e.g., [³H]-Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2).
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.
-
Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. The filters trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.
-
Functional Calcium Mobilization Assay for Determining Antagonist Potency (pA2)
Tachykinin receptors are Gq-protein coupled, and their activation leads to an increase in intracellular calcium. A calcium mobilization assay measures the ability of an antagonist to inhibit this agonist-induced calcium influx.
Objective: To determine the pA2 value of this compound, a measure of its potency as a competitive antagonist.
Materials:
-
CHO or HEK293 cells stably expressing the tachykinin receptor of interest (NK1 or NK2).
-
A specific agonist for the receptor (e.g., Substance P for NK1, Neurokinin A for NK2).
-
This compound at various concentrations.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Cell Preparation: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them in a solution containing the dye for a specific time (e.g., 30-60 minutes) at 37°C.
-
Antagonist Pre-incubation: Wash the cells and then pre-incubate them with various concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add a fixed concentration of the agonist to each well and immediately begin recording the fluorescence intensity over time. The binding of the agonist to the receptor will trigger a transient increase in intracellular calcium, leading to an increase in fluorescence.
-
Data Analysis:
-
Generate dose-response curves for the agonist in the absence and presence of different concentrations of this compound.
-
The pA2 value is determined using a Schild plot, where the log of (dose ratio - 1) is plotted against the log of the antagonist concentration. The x-intercept of the linear regression gives the pA2 value. The dose ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.
-
Visualizations of Pathways and Workflows
Tachykinin Receptor Signaling and this compound Antagonism
Tachykinin receptors (NK1, NK2, and NK3) are members of the G-protein coupled receptor (GPCR) superfamily. Their activation by endogenous tachykinins (Substance P, Neurokinin A, and Neurokinin B) primarily initiates a signaling cascade through the Gαq subunit. This compound acts as a competitive antagonist at NK1 and NK2 receptors, blocking the binding of the natural ligands and thereby inhibiting the downstream signaling.
Caption: Tachykinin receptor signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Characterizing a Tachykinin Receptor Antagonist
The process of characterizing a novel compound like this compound as a tachykinin receptor antagonist involves a structured workflow, beginning with binding assays to determine affinity and followed by functional assays to assess its potency and mechanism of action.
Caption: A typical experimental workflow for the characterization of a tachykinin receptor antagonist.
References
- 1. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 2. Pa2 determination | PPTX [slideshare.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Spantide I: A Technical Guide to its Biological Functions and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spantide I is a potent and selective competitive antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. This technical guide provides an in-depth overview of the biological functions of this compound, detailing its mechanism of action, its effects on key signaling pathways, and its demonstrated physiological effects in various experimental models. This document summarizes key quantitative data, provides detailed experimental methodologies for cited studies, and includes visualizations of relevant signaling pathways and experimental workflows to support further research and drug development efforts.
Core Mechanism of Action: NK1 Receptor Antagonism
This compound is a synthetic undecapeptide analog of Substance P (SP).[1] Its primary biological function is the competitive antagonism of the NK1 receptor, a G-protein coupled receptor (GPCR) that exhibits the highest affinity for SP.[2][3] By binding to the NK1 receptor, this compound blocks the downstream signaling cascades typically initiated by SP. This antagonistic activity has been demonstrated in various in vitro and in vivo systems.
Receptor Binding Affinity
This compound displays a high selectivity for the NK1 receptor over other neurokinin receptors, namely the NK2 and NK3 receptors. This selectivity is quantified by its inhibitory constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist.
| Receptor Subtype | Ki (nM) | Species | Reference |
| NK1 | 230 | Rat | [4] |
| NK2 | 8150 | Rat | [4] |
| NK3 | >10000 | Rat | [4] |
Modulation of Intracellular Signaling Pathways
Activation of the NK1 receptor by Substance P initiates a cascade of intracellular signaling events. This compound, by blocking this initial step, effectively inhibits these downstream pathways. The primary signaling pathway involves the coupling of the NK1 receptor to the Gq/11 family of G-proteins.
Inhibition of the Gq/11-PLC-IP3-Ca2+ Pathway
Upon Substance P binding, the NK1 receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium levels. This compound competitively inhibits this entire cascade by preventing the initial activation of the NK1 receptor by Substance P.[3]
Downregulation of Inflammatory Pathways: NF-κB and MAPKs
Substance P is a known pro-inflammatory mediator, and its binding to the NK1 receptor can lead to the activation of key inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), including ERK1/2 and p38.[5][6] This activation leads to the transcription of various pro-inflammatory cytokines and chemokines. While direct quantitative data on this compound's effect on specific MAPKs is limited, its antagonism of the NK1 receptor upstream suggests an inhibitory effect on these inflammatory signaling cascades. This compound has been shown to downregulate the mRNA levels for type I cytokines like IFN-γ, as well as MIP-2, IL-6, TNF-α, and IL-1β.[2]
In Vivo Biological Functions
This compound has been investigated in a range of in vivo models, demonstrating its potential therapeutic utility in various pathological conditions.
Ocular Inflammation
In a murine model of Pseudomonas aeruginosa-induced keratitis, daily intraperitoneal administration of this compound (36 μ g/mouse ) significantly reduced the number of perforated corneas, bacterial counts, and polymorphonuclear neutrophil (PMN) infiltration.[2] This protective effect was associated with a downregulation of type 1 cytokines (e.g., IFN-γ), MIP-2, IL-6, TNF-α, and IL-1β, and an enhancement of the anti-inflammatory cytokine IL-10.[2]
Cerebral Vasospasm
Following experimental subarachnoid hemorrhage (SAH) in primates, intracisternal administration of this compound has been shown to significantly reduce the severity of late cerebral vasospasm and the associated reduction in cerebral blood flow.[7] This suggests a role for Substance P in the pathogenesis of post-SAH vasospasm.
Respiratory Effects
Perfusion of the cerebral ventricles with this compound (50 and 100 nM) has been observed to cause a complete respiratory arrest in animal models.[2] This highlights a critical role for central NK1 receptors in the regulation of respiration.
Nociception
Intrathecal administration of this compound has been shown to produce an antinociceptive effect in response to noxious heat stimuli in mice.[8] This is consistent with the role of Substance P in pain transmission within the spinal cord.
Experimental Protocols
Radioligand Binding Assay for NK1 Receptor
This protocol is a generalized procedure for determining the binding affinity of this compound for the NK1 receptor.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the NK1 receptor in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled Substance P analog (e.g., [³H]SP or [¹²⁵I]SP) and a range of concentrations of unlabeled this compound.
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.[9]
Functional Calcium Mobilization Assay
This protocol outlines a method to assess the antagonistic activity of this compound by measuring its ability to inhibit Substance P-induced intracellular calcium mobilization.[3]
Methodology:
-
Cell Culture and Dye Loading: Culture a cell line endogenously or recombinantly expressing the NK1 receptor. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorometric imaging plate reader or a fluorescence microscope.
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the cells and incubate for a defined period.
-
Agonist Stimulation: Add a fixed concentration of Substance P to stimulate the cells and record the change in fluorescence over time.
-
Data Analysis: Quantify the peak fluorescence intensity in response to Substance P in the presence of different concentrations of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 or EC50 value.
In Vivo Cerebral Vasospasm Model in Primates
This protocol is a generalized outline based on published studies investigating the effect of this compound on cerebral vasospasm.[1][7]
Methodology:
-
Animal Model: Utilize a primate model (e.g., squirrel monkey) of subarachnoid hemorrhage (SAH), which can be induced by the surgical placement of an autologous blood clot around the major cerebral arteries.
-
Drug Administration: Administer this compound via intracisternal injection at specific time points post-SAH.
-
Assessment of Vasospasm: At a predetermined time point (e.g., 6-7 days post-SAH), perform cerebral angiography to visualize and quantify the degree of arterial narrowing.
-
Cerebral Blood Flow Measurement: Measure cerebral blood flow using techniques such as radiolabeled microspheres or other imaging modalities.
-
Data Analysis: Compare the degree of vasospasm and the changes in cerebral blood flow between this compound-treated and vehicle-treated control animals.
Conclusion and Future Directions
This compound serves as a valuable research tool for elucidating the diverse physiological and pathological roles of the Substance P/NK1 receptor system. Its selective antagonism of the NK1 receptor has demonstrated significant effects in models of inflammation, pain, and vasospasm. The detailed methodologies and signaling pathway diagrams provided in this guide are intended to facilitate further investigation into the therapeutic potential of NK1 receptor antagonists. Future research should focus on obtaining a broader range of quantitative data, including IC50 and EC50 values from standardized functional assays, and further exploring the downstream effects on specific intracellular signaling molecules. A deeper understanding of the intricate mechanisms of this compound will be crucial for the development of novel therapeutics targeting the NK1 receptor for a variety of clinical applications.
References
- 1. In vivo animal models of cerebral vasospasm: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jack Q's Blog [jack-q.github.io]
- 5. Substance P enhances NF-kappaB transactivation and chemokine response in murine macrophages via ERK1/2 and p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Attributes | Graphviz [graphviz.org]
- 8. Effects of intrathecal substance P and a substance P antagonist on a reflex to noxious heat are independent of changes in tail skin temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
Spantide I in Neurogenic Inflammation Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogenic inflammation is a complex physiological process characterized by vasodilation, increased vascular permeability, and plasma extravasation, initiated by the release of neuropeptides from sensory nerve endings. A key mediator in this process is Substance P (SP), an undecapeptide of the tachykinin family. SP exerts its pro-inflammatory effects primarily through the activation of the neurokinin-1 receptor (NK1R), a G-protein coupled receptor. Spantide I, a synthetic peptide analog of Substance P, acts as a competitive antagonist at the NK1 receptor. This technical guide provides an in-depth overview of the use of this compound in neurogenic inflammation research, detailing its mechanism of action, relevant signaling pathways, experimental protocols, and available quantitative data.
Mechanism of Action
This compound is a selective antagonist of the NK1 receptor.[1][2][3][4] Its primary mechanism of action involves competitively binding to the NK1 receptor, thereby preventing the binding of the endogenous ligand, Substance P.[5] This blockade inhibits the downstream signaling cascades that lead to the cardinal signs of neurogenic inflammation.[4][6] this compound has been shown to be neurotoxic in some contexts and is a potent histamine releaser from mast cells.[5]
Signaling Pathways
The interaction of Substance P with the NK1 receptor initiates a cascade of intracellular events that mediate neurogenic inflammation. This compound, by blocking this initial interaction, prevents the activation of these pathways.
Substance P / NK1 Receptor Signaling Pathway
Substance P binding to the NK1 receptor, a Gq-protein coupled receptor, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to vasodilation, increased vascular permeability, and the recruitment of immune cells.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
| Parameter | Receptor | Species | Value | Reference |
| Ki | NK1 | Rat | 230 nM | [1][2][3][4] |
| Ki | NK2 | Rat | 8150 nM | [1][2][3] |
| Ki | NK3 | Rat | > 10000 nM | [4] |
| Experimental Model | Species | Effect | This compound Dose | Inhibition | Reference |
| Substance P-induced scratching | Mouse | Inhibition of scratching behavior | 0.05 and 0.5 nmol/site (intradermal) | Significant | |
| Substance P-induced degranulation | Human Mast Cells (LAD2) | Inhibition of degranulation | 0.1 µM | ~50% | [7] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound in the study of neurogenic inflammation are provided below.
In Vivo Models of Neurogenic Inflammation
This protocol is used to quantify the increase in vascular permeability, a hallmark of neurogenic inflammation.
Materials:
-
This compound
-
Substance P or Capsaicin
-
Evans Blue dye (0.5% in sterile saline)
-
Anesthetic (e.g., sodium pentobarbital)
-
Formamide
-
Spectrophotometer
Procedure:
-
Anesthetize the rats according to approved animal protocols.
-
Inject Evans Blue dye intravenously via the tail vein.
-
After a set circulation time (e.g., 5 minutes), inject the pro-inflammatory agent (Substance P or Capsaicin) intradermally into the plantar surface of one hind paw. The contralateral paw can be injected with saline as a control.
-
To test the inhibitory effect of this compound, administer it systemically (e.g., intravenously or intraperitoneally) or locally (co-injection with the inflammatory agent) at various doses prior to the inflammatory challenge.
-
After a specific time (e.g., 30 minutes), euthanize the animal and dissect the paw tissue.
-
Extract the Evans Blue dye from the tissue by incubating it in formamide at 60°C for 24 hours.
-
Measure the absorbance of the formamide extract using a spectrophotometer at 620 nm.
-
Quantify the amount of extravasated dye by comparing the absorbance to a standard curve of Evans Blue. The results are typically expressed as µg of dye per mg of tissue.
This model is used to assess the anti-inflammatory effects of compounds on edema formation.
Materials:
-
This compound
-
Carrageenan (1% in sterile saline)
-
Pletysmometer
Procedure:
-
Measure the initial paw volume of the rats using a plethysmometer.
-
Administer this compound at various doses via a chosen route (e.g., intraperitoneal, oral).
-
After a set pre-treatment time, inject carrageenan into the sub-plantar region of the right hind paw. The left paw can be injected with saline as a control.
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vitro Models
This assay measures the ability of a compound to inhibit the release of inflammatory mediators from mast cells.
Materials:
-
This compound
-
Mast cell line (e.g., RBL-2H3 or LAD2) or primary mast cells
-
Stimulating agent (e.g., Substance P, compound 48/80, or antigen for IgE-sensitized cells)
-
Buffer (e.g., Tyrode's buffer)
-
Substrate for released enzyme (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide for β-hexosaminidase)
-
Plate reader
Procedure:
-
Culture mast cells in appropriate medium.
-
Wash and resuspend the cells in buffer.
-
Pre-incubate the cells with various concentrations of this compound for a specific duration (e.g., 30 minutes).
-
Add the stimulating agent to induce degranulation and incubate for a set time (e.g., 30 minutes).
-
Centrifuge the cell suspension to pellet the cells.
-
Collect the supernatant and transfer it to a new plate.
-
Add the enzyme substrate to the supernatant.
-
Incubate to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
The percentage of degranulation inhibition is calculated by comparing the absorbance of this compound-treated samples to that of the stimulated control (no inhibitor).
Conclusion
This compound serves as a valuable research tool for investigating the mechanisms of neurogenic inflammation. Its selective antagonism of the NK1 receptor allows for the specific interrogation of the role of Substance P in various inflammatory models. The experimental protocols detailed in this guide provide a framework for researchers to study the effects of this compound and other potential therapeutics in this complex biological process. Further research is warranted to fully elucidate the quantitative aspects of this compound's inhibitory effects in diverse experimental settings.
References
- 1. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blocking Neurogenic Inflammation for the Treatment of Acute Disorders of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Evans Blue extravasation as a measure of peripheral inflammation [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Neuropeptides activate human mast cell degranulation and chemokine production - PMC [pmc.ncbi.nlm.nih.gov]
Spantide I: A Technical Guide to its Discovery, History, and Experimental Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spantide I is a synthetic undecapeptide that has played a significant role in the study of tachykinin neurobiology. As a competitive antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for Substance P, this compound has been instrumental in elucidating the physiological and pathological roles of this signaling pathway. This technical guide provides an in-depth overview of the discovery and history of this compound, its mechanism of action, and detailed protocols for its experimental characterization. Quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this important pharmacological tool.
Discovery and History
The journey to the discovery of this compound is rooted in the broader history of tachykinin research. Tachykinins, a family of neuropeptides sharing a common C-terminal sequence, were first identified through their rapid contractile effects on smooth muscle. Substance P, the most extensively studied tachykinin, was isolated and sequenced in the early 1970s, paving the way for investigations into its physiological functions.[1]
The development of antagonists for tachykinin receptors became a key objective for researchers seeking to understand the roles of these peptides in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction. In the early 1980s, the research group led by Karl Folkers made significant contributions to the development of peptide-based Substance P antagonists.
This compound, with the amino acid sequence [D-Arg¹, D-Trp⁷,⁹, Leu¹¹]-Substance P, was introduced in 1984 as a result of these efforts.[2] It was designed as an analog of Substance P with specific amino acid substitutions intended to confer antagonistic properties. The introduction of D-amino acids at key positions was a critical design element to increase resistance to enzymatic degradation and to alter the peptide's conformation to favor receptor binding without activation. The development of this compound and other early peptide antagonists was a crucial step that preceded the discovery of non-peptide NK1 receptor antagonists in the early 1990s.[3]
Mechanism of Action
This compound functions as a selective and competitive antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) that is preferentially activated by the endogenous ligand, Substance P.[4] The binding of Substance P to the NK1 receptor primarily activates the Gq/11 family of G-proteins.[4][5]
This activation initiates a downstream signaling cascade involving the stimulation of phospholipase C (PLC).[4][6][7] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][6][7][8] IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[4][7][8] The elevated cytosolic Ca²⁺ levels, along with DAG, activate protein kinase C (PKC).[4][6][7][8] The activation of this pathway ultimately leads to various cellular responses, including neuronal excitation, smooth muscle contraction, and inflammatory processes.
This compound competitively binds to the NK1 receptor, thereby preventing the binding of Substance P and inhibiting the initiation of this signaling cascade.
Quantitative Data
The antagonistic properties of this compound have been quantified in various in vitro and in vivo systems. The following tables summarize key quantitative data for this compound, including its chemical properties, receptor binding affinities, and functional antagonist potencies.
Table 1: Chemical Properties of this compound
| Property | Value |
| Amino Acid Sequence | [D-Arg¹, D-Trp⁷,⁹, Leu¹¹]-Substance P |
| Molecular Formula | C₇₅H₁₀₈N₂₀O₁₃ |
| Molecular Weight | 1497.8 g/mol |
| CAS Number | 91224-37-2 |
Table 2: Receptor Binding Affinity of this compound
| Receptor | Species | Ki (nM) | Reference(s) |
| NK1 | Rat | 230 | [9] |
| NK2 | Rat | 8150 | [9] |
| NK3 | Rat | >10000 |
Table 3: Functional Antagonist Potency of this compound
| Assay System | Agonist | pA₂ Value | Reference(s) |
| Guinea Pig Ileum | Substance P | 6.7 | [4] |
| Rat Spinal Cord Motoneurones | Neurokinin A | 6.5 | [10] |
| Rat Spinal Cord Motoneurones | Acetyl-Arg⁶-septide | 6.5 | [10] |
| Guinea Pig Taenia Coli | Substance P | 7.0 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
Solid-Phase Peptide Synthesis of this compound
The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides.[12]
Protocol:
-
Resin Preparation: Swell a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide) in an appropriate solvent like dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Leu-OH) to the resin using a coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIEA) in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of piperidine in DMF.
-
Iterative Coupling and Deprotection: Repeat the coupling and deprotection steps for each subsequent amino acid in the sequence (Leu, D-Trp, Phe, D-Trp, Gln, Gln, Pro, Lys, Pro, D-Arg), ensuring to use the appropriate side-chain protected amino acids.
-
Cleavage and Deprotection: Once the full peptide chain is assembled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical RP-HPLC.
NK1 Receptor Binding Assay (Competitive Inhibition)
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the NK1 receptor.[13][14]
Materials:
-
Cell membranes expressing the NK1 receptor (e.g., from CHO or COS-7 cells)
-
Radiolabeled Substance P (e.g., [³H]Substance P)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the NK1 receptor.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed concentration of radiolabeled Substance P (typically at or below its Kd).
-
Varying concentrations of this compound (or unlabeled Substance P for the control curve).
-
Cell membrane preparation.
-
Assay buffer to a final volume.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor (this compound) concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Antagonism in the Rat Spinal Cord
This protocol describes the assessment of this compound's antagonistic effects on Substance P-induced behaviors following intrathecal administration in rats.[15][16][17][18]
Materials:
-
Adult male Sprague-Dawley or Wistar rats
-
This compound
-
Substance P
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Intrathecal catheters or Hamilton syringes
-
Behavioral testing apparatus (e.g., for assessing scratching and biting behavior)
Protocol:
-
Animal Preparation: Anesthetize the rats. For chronic studies, surgically implant an intrathecal catheter into the subarachnoid space at the lumbar level. For acute studies, perform a direct lumbar puncture.
-
Drug Administration:
-
Administer this compound (or vehicle control) intrathecally.
-
After a predetermined pretreatment time, administer Substance P intrathecally to elicit a behavioral response (e.g., scratching, biting, and licking).
-
-
Behavioral Observation: Immediately after Substance P administration, place the rat in an observation chamber and record the incidence and duration of scratching and biting behaviors for a defined period.
-
Data Analysis: Compare the behavioral scores between the vehicle-treated and this compound-treated groups. A reduction in the Substance P-induced behaviors in the this compound-treated group indicates antagonism.
Histamine Release Assay from Rat Peritoneal Mast Cells
This assay evaluates the potential of this compound to induce histamine release from mast cells, a common side effect of basic peptides.[19][20][21][22][23]
Materials:
-
Adult male Wistar rats
-
This compound
-
Compound 48/80 (positive control)
-
Buffer (e.g., Tyrode's solution)
-
Reagents for histamine quantification (e.g., o-phthalaldehyde for fluorometric assay or an ELISA kit)
Protocol:
-
Mast Cell Isolation: Elicit and collect peritoneal mast cells from rats. Purify the mast cells by density gradient centrifugation.
-
Incubation: Resuspend the purified mast cells in buffer and pre-incubate them at 37°C.
-
Stimulation: Add varying concentrations of this compound, Compound 48/80, or buffer (for spontaneous release) to the mast cell suspensions.
-
Termination: After a short incubation period (e.g., 10-15 minutes), stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.
-
Histamine Quantification: Collect the supernatant and measure the histamine concentration using a suitable method (fluorometry or ELISA).
-
Data Analysis: Express the histamine release as a percentage of the total cellular histamine content (determined by lysing an aliquot of cells). Compare the histamine release induced by this compound to that of the positive and negative controls.
Substance P-Induced Paw Edema in Rats
This in vivo model assesses the anti-inflammatory effects of this compound by measuring its ability to inhibit edema induced by Substance P.[24][25]
Materials:
-
Adult male Sprague-Dawley or Wistar rats
-
This compound
-
Substance P
-
Sterile saline
-
Plethysmometer or calipers for measuring paw volume/thickness
Protocol:
-
Pretreatment: Administer this compound (or vehicle control) systemically (e.g., intraperitoneally or intravenously) or locally (subplantar injection).
-
Induction of Edema: After the pretreatment period, inject a solution of Substance P into the plantar surface of the rat's hind paw.
-
Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before Substance P injection) and at various time points after the injection (e.g., 15, 30, 60, and 120 minutes).
-
Data Analysis: Calculate the increase in paw volume or thickness at each time point. Compare the degree of edema in the this compound-treated group to the vehicle-treated group. A significant reduction in paw swelling indicates an anti-inflammatory effect of this compound.
Conclusion
This compound remains a valuable pharmacological tool for investigating the roles of Substance P and the NK1 receptor in health and disease. Its discovery was a pivotal moment in the development of tachykinin receptor antagonists. The detailed experimental protocols provided in this guide offer a practical resource for researchers aiming to utilize this compound in their studies. A thorough understanding of its properties and the methodologies for its characterization is essential for the continued exploration of the complex biology of the tachykinin system.
References
- 1. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spantide II, an effective tachykinin antagonist having high potency and negligible neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pharmacological profile of a tachykinin antagonist, spantide, as examined on rat spinal motoneurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spantide II, a novel tachykinin antagonist having high potency and low histamine-releasing effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. Studies on neurokinin antagonists. 1. The design of novel tripeptides possessing the glutaminyl-D-tryptophylphenylalanine sequence as substance P antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. criver.com [criver.com]
- 16. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Substance P-induced histamine release from rat peritoneal mast cells and its inhibition by antiallergic agents and calmodulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. On the actions of substance P, somatostatin, and vasoactive intestinal polypeptide on rat peritoneal mast cells and in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Substance P antagonists release histamine from peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Immunologically induced histamine release from rat peritoneal mast cells is enhanced by low levels of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Activation of rat peritoneal mast cells by substance P and mastoparan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. inotiv.com [inotiv.com]
- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Spantide I: A Technical Guide to its Signaling Pathway Involvement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spantide I is a synthetic undecapeptide analogue of Substance P (SP), a member of the tachykinin family of neuropeptides. It functions as a competitive antagonist at tachykinin receptors, exhibiting a notable selectivity for the neurokinin-1 (NK1) receptor.[1] Substance P, the endogenous ligand for the NK1 receptor, is implicated in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, and smooth muscle contraction.[2] By blocking the binding of Substance P to the NK1 receptor, this compound effectively inhibits the downstream signaling cascades, leading to a range of biological effects, most prominently the attenuation of inflammatory responses. This technical guide provides an in-depth overview of the signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its mechanism of action.
Core Signaling Pathway: this compound as a Neurokinin-1 Receptor Antagonist
The primary mechanism of action of this compound is the competitive antagonism of the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR).[3] The binding of the endogenous agonist, Substance P, to the NK1 receptor initiates a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, predominantly of the Gq/11 family.[4]
Upon activation, the Gαq subunit dissociates from the Gβγ dimer and activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG, activate protein kinase C (PKC).[4]
This initial signaling cascade further propagates through the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade (involving ERK1/2) and the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5] The activation of these pathways ultimately leads to the transcription of various genes involved in inflammation, cell proliferation, and pain signaling.
This compound, by competitively binding to the NK1 receptor, prevents the initial interaction with Substance P, thereby inhibiting the entire downstream signaling cascade. This blockade results in the suppression of pro-inflammatory cytokine production and other cellular responses mediated by NK1 receptor activation.
This compound competitively antagonizes the NK1 receptor, blocking Substance P-mediated signaling.
Biological Effects of this compound
The antagonism of the NK1 receptor by this compound leads to a variety of biological effects, with its anti-inflammatory properties being the most extensively studied.
Modulation of Cytokine Production
In a murine model of Pseudomonas aeruginosa infection, treatment with this compound has been shown to significantly alter the cytokine profile in the infected cornea. Specifically, this compound administration leads to a reduction in the mRNA and protein levels of several pro-inflammatory cytokines, including interferon-gamma (IFN-γ), macrophage inflammatory protein-2 (MIP-2), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1-beta (IL-1β).[1] Concurrently, this compound treatment enhances the levels of the anti-inflammatory cytokine interleukin-10 (IL-10).[1] These effects contribute to a significant reduction in corneal perforation and improved disease outcome in susceptible mice.[1]
Other Reported Effects
-
Inhibition of Itch-Associated Response: this compound has been shown to inhibit scratching behavior induced by intradermal injections of Substance P in mice, suggesting its potential role in modulating itch sensation mediated by NK1 receptors in the skin.[6]
-
Respiratory Effects: High concentrations of this compound perfused through the cerebral ventricles have been observed to cause respiratory arrest in animal models.[7]
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of this compound.
| Parameter | Receptor | Value | Species | Reference |
| Binding Affinity (Ki) | NK1 | 230 nM | Rat | [1] |
| NK2 | 8150 nM | Rat | [1] |
| Biological Effect | Cytokine | Effect of this compound Treatment | Model System | Reference |
| Modulation of Cytokine mRNA and Protein Levels | IFN-γ | Significantly Reduced | P. aeruginosa-infected mouse cornea | [1] |
| MIP-2 | Significantly Reduced | P. aeruginosa-infected mouse cornea | [1] | |
| IL-6 | Significantly Reduced | P. aeruginosa-infected mouse cornea | [1] | |
| TNF-α | Significantly Reduced | P. aeruginosa-infected mouse cornea | [1] | |
| IL-1β | Significantly Reduced | P. aeruginosa-infected mouse cornea | [1] | |
| IL-10 | Significantly Elevated | P. aeruginosa-infected mouse cornea | [1] | |
| Inhibition of Agonist-Induced Calcium Response | - | Competitive Antagonist | Recombinant cells expressing human NK1 receptor | [3] |
Experimental Protocols
Representative Radioligand Binding Assay for NK1 Receptor
This protocol is a representative method for determining the binding affinity of a compound like this compound to the NK1 receptor.
1. Cell Culture and Membrane Preparation:
-
Culture HEK293T cells stably expressing the human NK1 receptor in appropriate media.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).
2. Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., ¹²⁵I-labeled [Lys³]-SP) to each well.[7]
-
Add increasing concentrations of the unlabeled competitor (this compound).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at 4°C for 3 hours to reach equilibrium.[7]
-
To determine non-specific binding, a separate set of wells should contain the radioligand, membranes, and a high concentration of unlabeled Substance P (e.g., 1 µM).[7]
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for a representative radioligand binding assay.
Aequorin-Based Functional Calcium Mobilization Assay
This protocol is based on the method used to compare the antagonist activity of the Spantide family at human neurokinin receptors.[3]
1. Cell Line and Culture:
-
Use a recombinant cell line (e.g., CHO-K1) stably co-expressing the human NK1 receptor and the photoprotein apoaequorin.
-
Culture the cells in appropriate media supplemented with antibiotics for selection.
2. Aequorin Reconstitution:
-
On the day of the assay, detach the cells and incubate them with coelenterazine h (the prosthetic group of aequorin) in the dark at room temperature for 2-4 hours to reconstitute the active aequorin photoprotein.
3. Luminescence Measurement:
-
Dispense the cell suspension into a 96-well microplate.
-
To determine antagonist activity, pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 5 minutes).
-
Place the microplate in a luminometer equipped with an injection system.
-
Inject a fixed concentration of the agonist (Substance P) into each well and immediately measure the light emission (luminescence) over a defined period (e.g., 30 seconds).
4. Data Analysis:
-
The luminescence signal is proportional to the intracellular calcium concentration.
-
For antagonist experiments, plot the response to the agonist (as a percentage of the maximum response in the absence of the antagonist) against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ for the inhibition of the agonist-induced calcium response.
Workflow for an aequorin-based calcium mobilization assay.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol provides a general framework for quantifying cytokine levels in biological samples following treatment with this compound.
1. Sample Collection and Preparation:
-
Collect tissue homogenates (e.g., from corneas as described in Hazlett et al., 2007) or cell culture supernatants from your experimental model.[1]
-
Centrifuge the samples to remove any cellular debris and store the supernatant at -80°C until use.
2. ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific binding.
-
Add your samples and a series of known concentrations of the recombinant cytokine standard to the wells and incubate.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for a different epitope on the cytokine and incubate.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate in the dark to allow for color development.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
3. Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokine in your samples by interpolating their absorbance values from the standard curve.
Conclusion
This compound serves as a valuable research tool for investigating the physiological and pathological roles of the Substance P/NK1 receptor system. Its mechanism of action, centered on the competitive antagonism of the NK1 receptor, leads to the inhibition of a well-defined signaling cascade involving Gq-proteins, phospholipase C, and downstream effectors like MAPK and NF-κB. The primary biological consequence of this inhibition is a potent anti-inflammatory effect, characterized by the suppression of pro-inflammatory cytokines and the enhancement of anti-inflammatory mediators. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting this signaling pathway.
References
- 1. This compound decreases type I cytokines, enhances IL-10, and reduces corneal perforation in susceptible mice after Pseudomonas aeruginosa infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of tumor necrosis factor alpha, interleukin-1 alpha, and interleukin-6 during murine coccidioidomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased TNF-α production in response to IL-6 in patients with systemic inflammation without infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Spantide I: A Technical Guide to its Role in Pain Perception Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spantide I is a competitive antagonist of the tachykinin family of neuropeptide receptors, with a particular selectivity for the neurokinin-1 (NK1) receptor.[1] The endogenous ligand for the NK1 receptor is Substance P (SP), an eleven-amino acid neuropeptide deeply implicated in the transmission of nociceptive signals and the inflammatory response.[2][3][4] This technical guide provides an in-depth analysis of this compound's role in pain perception research, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining relevant experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pain research and drug development.
Mechanism of Action and Signaling Pathway
Substance P, released from the central terminals of primary afferent sensory neurons upon noxious stimulation, binds to and activates NK1 receptors located on second-order neurons in the dorsal horn of the spinal cord.[2][5] This activation is a critical step in the transmission of pain signals to higher brain centers. The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by SP, initiates a cascade of intracellular signaling events.[1][6] This primarily involves the coupling to Gαq/11, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][6] This signaling cascade ultimately results in neuronal depolarization and enhanced transmission of the pain signal. Furthermore, SP can enhance the activity of NMDA receptors, contributing to central sensitization and chronic pain states.[4]
This compound exerts its effects by competitively binding to the NK1 receptor, thereby preventing the binding of Substance P and inhibiting the downstream signaling cascade.[1] This antagonist action effectively dampens the transmission of nociceptive signals at the spinal level.
References
- 1. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance P and pain chronicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance P and the Neurokinin-1 Receptor: The New CRF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [Why are substance P(NK1)-receptor antagonists ineffective in pain treatment?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Spantide I Dosage in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spantide I is a competitive antagonist of the neurokinin-1 (NK-1) receptor, which selectively blocks the binding of its natural ligand, Substance P (SP). Substance P is a neuropeptide involved in a wide array of physiological processes, including neurogenic inflammation, pain transmission, and emotional responses.[1][2] By inhibiting the SP/NK-1R signaling pathway, this compound serves as a valuable tool in preclinical research to investigate the role of this system in various disease models. These application notes provide a comprehensive overview of this compound dosage and administration protocols in mouse models, compiled from peer-reviewed literature.
Data Presentation: this compound Dosage in Mouse Models
The following table summarizes effective dosages of this compound reported in various mouse models. It is crucial to note that the optimal dose can vary depending on the specific mouse strain, age, experimental model, and intended biological endpoint.
| Mouse Model & Strain | Administration Route | This compound Dosage | Frequency | Key Findings | Reference |
| Nociception / Pain Model (Male ddY mice) | Intracerebroventricular (i.c.v.) | ID₅₀: 2.87 - 2.95 nmol/mouse | Single injection | Dose-dependent antinociception in the formalin test. | [3] |
| Neurokinin-1 Agonist-Induced Behavior (Male ddY mice) | Intrathecal (i.t.) | ED₅₀: 1.0 nmol/mouse (vs. SP), 0.65 nmol/mouse (vs. physalaemin), 1.3 nmol/mouse (vs. septide) | Single co-injection with agonist | Dose-dependent inhibition of licking, biting, and scratching behaviors induced by NK-1 receptor agonists. | [4] |
-
ID₅₀/ED₅₀ : The dose required to produce a half-maximal inhibitory or effective response.
-
Note : Dosages are provided in nmol/mouse as reported in the literature. Conversion to mg/kg requires the molecular weight of this compound and the specific weight of the mice used.
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound peptide ([D-Arg¹,D-Trp⁷,⁹,Leu¹¹]-Substance P)
-
Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) for central administration
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Sterile filters (0.22 µm)
Procedure:
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Reconstitute the peptide in sterile saline or aCSF to create a stock solution. For example, to achieve a concentration of 1 nmol/µL, dissolve 1.4 mg of this compound (MW ≈ 1400 g/mol ) in 1 mL of solvent.
-
Gently vortex the solution to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent peptide degradation.
-
For parenteral injections, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Prepare fresh solutions daily or aliquot and store at -20°C or -80°C for long-term use, avoiding repeated freeze-thaw cycles.
Administration Protocols
All procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and performed by trained personnel.[5]
This protocol is adapted from studies investigating the antinociceptive effects of this compound.
Materials:
-
Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 27-30 gauge needle
-
Ophthalmic ointment
-
Heating pad
-
This compound solution
Procedure:
-
Anesthesia: Anesthetize the mouse using an approved protocol (e.g., intraperitoneal injection of Ketamine at 100 mg/kg and Xylazine at 10 mg/kg). Confirm deep anesthesia via a toe-pinch reflex test.
-
Stereotaxic Surgery: Secure the mouse in the stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
Injection Site: After exposing the skull, identify the coordinates for the lateral ventricle (e.g., relative to bregma: -0.2 mm anterior/posterior, ±1.0 mm lateral, -2.5 mm ventral).
-
Injection: Slowly inject the desired volume (typically 1-5 µL) of this compound solution into the ventricle over 1-2 minutes to prevent a rapid increase in intracranial pressure.
-
Post-Injection: Leave the needle in place for an additional 1-2 minutes to allow for diffusion and prevent backflow. Slowly withdraw the needle and suture the incision.
-
Recovery: Place the mouse on a heating pad and monitor until it has fully recovered from anesthesia before returning it to its home cage.
This protocol is for delivering this compound directly to the spinal cord, as described in studies of NK-1 receptor agonist-induced behaviors.
Materials:
-
Hamilton syringe (25 µL) with a 30-gauge needle
-
This compound solution
Procedure:
-
Restraint: Manually restrain the mouse, ensuring it is held firmly but gently.
-
Injection Site: Palpate the spine to locate the intervertebral space between the L5 and L6 vertebrae.
-
Injection: Insert the needle perpendicular to the spinal column. A characteristic tail-flick response indicates successful entry into the subarachnoid space.
-
Administration: Inject the this compound solution (typically 5-10 µL) slowly.
-
Post-Injection: Monitor the mouse for any signs of distress or motor impairment. This procedure is typically performed in conscious animals.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound competitively antagonizes the NK-1 receptor, blocking Substance P binding.
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying this compound effects in mouse models.
Important Considerations and Notes
-
Species-Specific Effects: Caution is advised when extrapolating results between species. For instance, in rats, this compound was reported to cause complete respiratory arrest, a severe side effect not detailed in the available mouse studies.
-
Choice of Antagonist: this compound is a first-generation antagonist. Newer analogs, such as Spantide II, have been developed with higher potency and reduced side effects like histamine release. The rank order of antagonism at the human NK-1 receptor is Spantide II > Spantide III > this compound.
-
Route of Administration: The choice of administration route is critical and depends on the target tissue. Central effects require direct CNS administration (i.c.v. or i.t.), as peptides like this compound do not efficiently cross the blood-brain barrier. Systemic routes like intraperitoneal (i.p.) or subcutaneous (s.c.) injections are suitable for peripheral targets.
-
Controls: Appropriate control groups are essential, including vehicle-treated animals (receiving the solvent without this compound) and positive controls where applicable (e.g., a known analgesic in a pain model).
References
- 1. Substance P antagonist improves both obesity and asthma in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutagenesis and knockout models: NK1 and substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of opioid receptors in the antinociception produced by intracerebroventricularly administered spantide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of substance P analogs on neurokinin 1 receptor agonists in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols for Spantide I in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spantide I is a synthetic undecapeptide that acts as a potent and selective competitive antagonist of the Neurokinin-1 (NK1) receptor. The endogenous ligand for the NK1 receptor is Substance P, a neuropeptide involved in a myriad of physiological and pathological processes, including inflammation, pain transmission, and cell proliferation. By blocking the binding of Substance P to its receptor, this compound serves as a valuable tool for investigating the roles of the Substance P/NK1 receptor signaling pathway in various biological systems, particularly in cancer biology and neuroinflammation research. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments.
Physicochemical Properties and Storage
A clear understanding of the physical and chemical properties of this compound is crucial for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₇₅H₁₀₈N₂₀O₁₃ | [1] |
| Molecular Weight | 1497.8 g/mol | [1] |
| Solubility | Soluble in water (up to 1 mg/mL) | [1] |
| Appearance | White lyophilized solid | |
| Storage | Store lyophilized powder at -20°C. Aliquoted stock solutions are stable for up to 1 month at -20°C or 6 months at -80°C. Avoid repeated freeze-thaw cycles. | [2] |
Mechanism of Action
This compound is a selective antagonist of the NK1 receptor, exhibiting significantly higher affinity for the NK1 receptor over other neurokinin receptors such as NK2 and NK3. The binding of Substance P to the G-protein coupled NK1 receptor activates several downstream signaling cascades. The primary mechanism involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events, in turn, can modulate various cellular processes, including cell proliferation, migration, and the release of inflammatory cytokines through pathways like the mitogen-activated protein kinase (MAPK) cascade.[3][4][5] this compound competitively inhibits the binding of Substance P to the NK1 receptor, thereby blocking these downstream effects.
Caption: this compound blocks Substance P binding to the NK1 receptor.
Quantitative Data
This compound's efficacy as an NK1 receptor antagonist has been quantified in various studies. The following table summarizes key quantitative data.
| Parameter | Value | Cell Line/System | Reference |
| Ki for NK1 Receptor | 230 nM | Rat | [2] |
| Ki for NK2 Receptor | 8150 nM | Rat | [2] |
| Effective Concentration (in vitro) | 50 - 100 nM | Cerebral Ventricles | [2] |
| Effective Concentration (in vivo) | 36 µ g/mouse (i.p.) | Mice | [2] |
Note: IC₅₀ values for this compound are not widely reported in public literature for specific cancer cell lines. Researchers are advised to perform dose-response experiments to determine the optimal concentration for their specific cell line and assay.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a sterile stock solution of this compound for use in cell culture.
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water
-
Sterile, conical tubes (e.g., 1.5 mL or 15 mL)
-
Sterile, 0.22 µm syringe filter
-
Sterile syringe
Procedure:
-
Bring the lyophilized this compound vial to room temperature before opening.
-
Calculate the volume of sterile water required to achieve the desired stock concentration (e.g., 1 mg/mL or 1 mM). The molecular weight of this compound is 1497.8 g/mol .
-
Aseptically add the calculated volume of sterile water to the vial of this compound.
-
Gently vortex or pipette up and down to ensure the powder is completely dissolved.
-
To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Protocol 2: Inhibition of Substance P-Induced Cell Proliferation
This protocol provides a method to assess the inhibitory effect of this compound on Substance P-induced cell proliferation using a standard colorimetric assay (e.g., MTT or WST-1).
Materials:
-
Cells of interest (e.g., cancer cell line known to express NK1 receptors)
-
Complete cell culture medium
-
Substance P
-
This compound stock solution (from Protocol 1)
-
96-well cell culture plates
-
MTT or WST-1 proliferation assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Starvation (Optional): To reduce basal proliferation rates, replace the complete medium with a serum-free or low-serum medium for 12-24 hours prior to treatment.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the starvation medium and add the this compound solutions to the designated wells. Incubate for 1-2 hours.
-
Substance P Stimulation: Prepare a solution of Substance P at a concentration known to induce proliferation in the target cells (typically in the nM range). Add the Substance P solution to the wells already containing this compound. Include control wells with:
-
Cells + Medium only (Negative Control)
-
Cells + Substance P only (Positive Control)
-
Cells + this compound only (Antagonist Control)
-
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Proliferation Assay: Following the incubation period, perform the MTT or WST-1 assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a microplate reader at the appropriate wavelength. Calculate the percentage of proliferation inhibition relative to the Substance P-treated positive control.
Caption: Workflow for a this compound cell proliferation inhibition assay.
Disclaimer
These protocols and application notes are intended for research use only by qualified personnel. The optimal conditions for this compound application, including concentration and incubation time, may vary depending on the cell type and experimental design. It is highly recommended to perform pilot experiments to determine the optimal parameters for your specific system.
References
Application Notes: Spantide I for In Vitro Assays
Introduction
Spantide I is a synthetic undecapeptide that functions as a competitive antagonist of the neurokinin 1 (NK1) receptor, with a lesser affinity for the neurokinin 2 (NK2) receptor. It is an analog of Substance P (SP), the primary endogenous ligand for the NK1 receptor. By blocking the binding of SP to its receptor, this compound effectively inhibits the downstream signaling cascades responsible for various physiological processes, including inflammation, pain transmission, and smooth muscle contraction. These properties make this compound a valuable tool for in vitro research aimed at understanding the roles of the SP/NK1 receptor system in cellular and disease models.
Mechanism of Action
Substance P, a member of the tachykinin family of neuropeptides, exerts its biological effects by binding to G protein-coupled receptors (GPCRs), primarily the NK1 receptor.[1] The activation of the NK1 receptor by SP initiates the Gq/11 protein signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1] The subsequent signaling cascade involves the activation of mitogen-activated protein kinases (MAPKs), such as extracellular signal-regulated kinases 1 and 2 (ERK1/2), ultimately leading to the modulation of gene expression and cellular responses. This compound acts as a competitive antagonist at the NK1 receptor, sterically hindering the binding of Substance P and thereby preventing the initiation of this signaling pathway.[2]
Applications in In Vitro Research
This compound is utilized in a variety of in vitro assays to investigate the physiological and pathological roles of the Substance P/NK1 receptor system. Key applications include:
-
Neuroinflammation Studies: Investigating the role of the NK1 receptor in inflammatory processes within the central and peripheral nervous systems.
-
Pain Research: Elucidating the mechanisms of nociceptive signaling mediated by Substance P.
-
Gastrointestinal Motility Studies: Examining the contractile responses of smooth muscle cells to Substance P.
-
Cancer Research: Exploring the involvement of the NK1 receptor in tumor cell proliferation and migration.[3]
-
Drug Discovery: Screening for novel NK1 receptor antagonists and modulators.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound for in vitro applications.
| Parameter | Value | Receptor/System | Reference |
| Ki | 230 nM | Rat NK1 Receptor | [4] |
| Ki | 8150 nM | Rat NK2 Receptor | [4] |
| pA2 | 7.0 | Guinea Pig Taenia Coli (vs. Substance P) | [5] |
| pIC50 | 5.1 | Rabbit Iris Sphincter (Blockade of tachykinin-mediated neurotransmission) | [5] |
Signaling Pathways and Experimental Workflows
Substance P / NK1 Receptor Signaling Pathway Blocked by this compound
Caption: NK1 Receptor signaling pathway and its inhibition by this compound.
General Workflow for In Vitro Antagonist Assays
Caption: General workflow for this compound in vitro antagonist assays.
Experimental Protocols
1. Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound to the NK1 receptor using a competitive binding assay with a radiolabeled ligand.
-
Materials:
-
Cell membranes prepared from a cell line overexpressing the human NK1 receptor.
-
Radiolabeled Substance P (e.g., [125I]-Substance P).
-
This compound.
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).
-
96-well filter plates.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of this compound in Binding Buffer.
-
In a 96-well plate, add in the following order:
-
Binding Buffer.
-
This compound dilutions (for competition curve) or buffer (for total and non-specific binding).
-
Radiolabeled Substance P at a concentration near its Kd.
-
Cell membranes. For non-specific binding wells, add an excess of unlabeled Substance P.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ of this compound and subsequently calculate the Ki value.
-
2. Calcium Flux Assay
This protocol measures the ability of this compound to inhibit Substance P-induced intracellular calcium mobilization.
-
Materials:
-
A cell line endogenously or recombinantly expressing the NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Substance P.
-
This compound.
-
Fluorescence plate reader with an injection system.
-
-
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Prepare the dye loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in Assay Buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with Assay Buffer, leaving a final volume of buffer in each well.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add the this compound dilutions to the respective wells and incubate for 10-20 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Inject a solution of Substance P (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells.
-
Continue recording the fluorescence for several minutes to capture the peak calcium response.
-
Analyze the data by measuring the peak fluorescence intensity in each well. Determine the IC₅₀ of this compound for the inhibition of the Substance P-induced calcium response.
-
3. Cytokine Release Assay
This protocol assesses the effect of this compound on Substance P-induced cytokine release from immune cells.
-
Materials:
-
Immune cells known to express the NK1 receptor and release cytokines in response to Substance P (e.g., peripheral blood mononuclear cells (PBMCs), macrophages, or a relevant cell line).
-
Cell culture medium appropriate for the chosen cell type.
-
Substance P.
-
This compound.
-
ELISA or multiplex immunoassay kit for the cytokine of interest (e.g., IL-6, TNF-α).
-
-
Procedure:
-
Seed the immune cells in a 24- or 48-well plate at an appropriate density.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with the this compound dilutions for 1-2 hours.
-
Stimulate the cells with Substance P at a predetermined optimal concentration. Include appropriate controls (unstimulated cells, cells treated with Substance P alone, and cells treated with this compound alone).
-
Incubate the cells for a specified period (e.g., 6, 24, or 48 hours), depending on the cytokine being measured.
-
Collect the cell culture supernatants by centrifugation to remove cells and debris.
-
Measure the concentration of the target cytokine in the supernatants using an ELISA or multiplex immunoassay according to the manufacturer's instructions.
-
Analyze the data to determine the inhibitory effect of this compound on Substance P-induced cytokine production and calculate the IC₅₀ if applicable.
-
Preparation and Storage of this compound
-
Solubility: this compound is soluble in water.[6] For in vitro assays, it is recommended to prepare a concentrated stock solution in sterile water or a suitable buffer.
-
Storage: Store lyophilized this compound at -20°C or -80°C for long-term stability. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. The stability of this compound in cell culture media over extended periods should be determined empirically.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the experimental conditions, including cell types, reagent concentrations, and incubation times, for their specific applications.
References
- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Spantide II, a novel tachykinin antagonist having high potency and low histamine-releasing effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
Spantide I: A Tool for Blocking Substance P Effects in Tissues
Application Notes and Protocols
Introduction
Substance P (SP) is an eleven-amino-acid neuropeptide of the tachykinin family that plays a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1][2] Its biological effects are primarily mediated through the high-affinity neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).[1][3] Upon binding to NK1R, Substance P activates intracellular signaling cascades, leading to a variety of physiological responses, including the sensation of pain, inflammation, and smooth muscle contraction.[2][3][4]
Spantide I is a synthetic analog of Substance P that acts as a competitive antagonist at the NK1 receptor.[5][6] By binding to the NK1 receptor without initiating a cellular response, this compound effectively blocks the binding of Substance P and inhibits its downstream effects. It exhibits selectivity for the NK1 receptor over the NK2 receptor, making it a valuable tool for researchers investigating the specific roles of the Substance P/NK1R signaling pathway in various tissues and disease models.[6]
Mechanism of Action: Substance P Signaling and this compound Inhibition
Substance P exerts its effects by binding to the NK1 receptor, which is coupled to Gq and Gs G-proteins.[7] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][8] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[8] This cascade ultimately results in various cellular responses, such as smooth muscle contraction and the release of pro-inflammatory mediators. The coupling to Gs can also lead to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[3][9]
This compound functions as a competitive antagonist, binding to the same site on the NK1 receptor as Substance P.[5] This binding competition prevents Substance P from activating the receptor, thereby inhibiting the initiation of the downstream signaling cascade.
Figure 1: Substance P signaling pathway and inhibition by this compound.
Quantitative Data
The following table summarizes the binding affinity of this compound for neurokinin receptors. The Ki value represents the inhibition constant, with a lower value indicating a higher binding affinity.
| Compound | Receptor | Ki (nM) | Species | Reference |
| This compound | NK1 | 230 | N/A | [6] |
| This compound | NK2 | 8150 | N/A | [6] |
Experimental Applications and Protocols
This compound is a versatile tool for studying the physiological and pathological roles of Substance P in various tissues. Below are detailed protocols for key applications.
Inhibition of Smooth Muscle Contraction
Substance P is a potent spasmogen, inducing contraction in various smooth muscle tissues, such as those in the gastrointestinal tract.[4][10] This protocol describes an ex vivo assay to evaluate the inhibitory effect of this compound on Substance P-induced contraction of guinea pig ileum.
Figure 2: Workflow for Smooth Muscle Contraction Assay.
Protocol: Guinea Pig Ileum Contraction Assay
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to institutional guidelines.
-
Isolate a segment of the terminal ileum and place it in cold, oxygenated Krebs-Henseleit solution (Composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11).
-
Gently remove the mesenteric attachment and flush the lumen to remove contents.
-
Cut the ileum into segments of 1.5-2 cm in length.
-
-
Organ Bath Setup:
-
Mount the ileum segment vertically in a temperature-controlled organ bath (37°C) containing Krebs-Henseleit solution.
-
Continuously aerate the solution with a gas mixture of 95% O2 and 5% CO2.
-
Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Apply a resting tension of 1 gram to the tissue and allow it to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
-
Confirm tissue viability by inducing a contraction with a standard agonist like carbachol (1 µM) or KCl (80 mM). Wash the tissue thoroughly and allow it to return to baseline.
-
-
Antagonist Application:
-
For the test group, add the desired concentration of this compound (e.g., 1-10 µM) to the organ bath.
-
Incubate the tissue with this compound for 20-30 minutes. A control group should receive the vehicle only.
-
-
Substance P Stimulation:
-
Generate a cumulative concentration-response curve for Substance P (e.g., 10⁻¹⁰ to 10⁻⁶ M) in both the control and this compound-treated tissues.
-
Add increasing concentrations of Substance P to the bath, allowing the contraction to reach a plateau before adding the next concentration.
-
-
Data Analysis:
-
Measure the amplitude of the contractions.
-
Compare the concentration-response curves of Substance P in the presence and absence of this compound to determine the inhibitory effect of this compound. A rightward shift in the curve indicates competitive antagonism.
-
Modulation of Inflammatory Responses
Substance P is a key mediator of neurogenic inflammation, characterized by plasma extravasation and edema.[11][12] The following protocol describes an in vivo model of carrageenan-induced paw edema in rats to assess the anti-inflammatory effects of this compound.
Figure 3: Workflow for Carrageenan-Induced Paw Edema Model.
Protocol: Carrageenan-Induced Paw Edema
-
Animals:
-
Use male Wistar or Sprague-Dawley rats (180-220g). House them under standard laboratory conditions with free access to food and water.
-
-
Experimental Groups:
-
Divide animals into at least three groups:
-
Vehicle Control (e.g., saline)
-
This compound (at desired doses, e.g., 1-10 mg/kg)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
-
-
Drug Administration:
-
Administer this compound, vehicle, or the positive control drug via an appropriate route (e.g., intraperitoneal or subcutaneous) 30-60 minutes before inducing inflammation.
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each rat using a digital plethysmometer.
-
Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume again at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).
-
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point compared to its baseline volume.
-
Calculate the percentage inhibition of edema for the drug-treated groups compared to the vehicle control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] * 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Receptor Binding Assay
A competitive receptor binding assay is used to determine the affinity of this compound for the NK1 receptor. This protocol outlines a method using cell membranes from a cell line expressing the NK1 receptor and a radiolabeled Substance P analog.
Protocol: NK1 Receptor Competitive Binding Assay
-
Membrane Preparation:
-
Culture a cell line stably expressing the human NK1 receptor (e.g., HEK293 or CHO cells) to a high density.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
Set up the assay in microtiter plates or microcentrifuge tubes. Each tube will contain:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA, and a peptidase inhibitor like bacitracin).
-
A fixed concentration of a radiolabeled NK1 agonist (e.g., [¹²⁵I]-Substance P) at a concentration close to its Kd.
-
Increasing concentrations of unlabeled this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Cell membrane preparation (e.g., 10-50 µg of protein).
-
-
Total Binding: Tubes containing only radioligand and membranes.
-
Non-specific Binding (NSB): Tubes containing radioligand, membranes, and a high concentration of unlabeled Substance P (e.g., 1 µM).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a beta or gamma counter.
-
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Analyze the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound is a potent and selective antagonist of the NK1 receptor, making it an indispensable pharmacological tool for elucidating the diverse roles of Substance P in health and disease. The protocols provided herein offer standardized methods for investigating the effects of this compound on Substance P-mediated smooth muscle contraction, inflammation, and receptor interaction, facilitating further research in drug development and physiological sciences.
References
- 1. Pharmacological characteristics of the postsynaptically mediated contractile responses of guinea-pig ileum to long-lasting electrical field stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An impedance-based cell contraction assay using human primary smooth muscle cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the mechanism of contraction and desensitization induced by substance P in the intestinal muscle of the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pancreapedia.org [pancreapedia.org]
- 5. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substance P can contract the longitudinal muscle of the guinea-pig small intestine by releasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Involvement of substance P as a mediator in capsaicin-induced mouse ear oedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurally mediated contraction of ileal longitudinal muscle by substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of carrageenan-induced hind paw edema by substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Substance P in sensory nerve fibres contributes to the development of oedema in the rat hind paw after thermal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Spantide I: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, storage, and handling of Spantide I, a selective antagonist of the Neurokinin-1 (NK1) receptor. This document also includes experimental protocols and a description of the NK1 signaling pathway to facilitate its use in research and drug development.
Physicochemical Properties and Storage
This compound is a synthetic undecapeptide analog of Substance P. Its properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 91224-37-2 | [1][2][3][4] |
| Molecular Formula | C₇₅H₁₀₈N₂₀O₁₃ | [1][2] |
| Molecular Weight | 1497.79 g/mol | [3][4] |
| Appearance | White to off-white solid | [4] |
Solubility
This compound is soluble in water. However, solubility can be influenced by factors such as pH and the presence of salts. For hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO or DMF followed by dilution with aqueous buffer is recommended. As a basic peptide, this compound's solubility in aqueous solutions can be enhanced by initial reconstitution in a small amount of dilute acetic acid.
| Solvent | Concentration | Notes | Source(s) |
| Water | 1 mg/mL | - | [1] |
| Water | 90 mg/mL | At 25°C | [3] |
| Water | 100 mg/mL | Ultrasonic treatment may be needed. | [4] |
Storage Conditions
Proper storage of this compound is crucial to maintain its stability and activity. Recommendations for both lyophilized powder and solutions are provided below.
| Form | Storage Temperature | Duration | Additional Notes | Source(s) |
| Lyophilized Powder | -20°C | 1 year | Desiccate, sealed from moisture, and protect from light. | [1][3][4] |
| -80°C | 2 years | Desiccate, sealed from moisture, and protect from light. | [4] | |
| Stock Solution | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Store in tightly sealed vials away from moisture. | [4] |
| -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store in tightly sealed vials away from moisture. | [4] |
Mechanism of Action and Signaling Pathway
This compound is a selective competitive antagonist of the Neurokinin-1 (NK1) receptor, with a much lower affinity for NK2 and NK3 receptors. The endogenous ligand for the NK1 receptor is Substance P, a neuropeptide involved in pain transmission, inflammation, and other physiological processes. By binding to the NK1 receptor, this compound blocks the downstream signaling cascade initiated by Substance P.
The NK1 receptor is a G-protein coupled receptor (GPCR). Upon activation by Substance P, it primarily couples to Gq/11 and Gs alpha subunits of heterotrimeric G proteins. This activation leads to:
-
Activation of Phospholipase C (PLC): PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Increase in Intracellular Calcium: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.
-
Activation of Protein Kinase C (PKC): DAG and elevated intracellular Ca²⁺ activate PKC, which in turn phosphorylates various downstream targets, leading to cellular responses.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) pathway: The signaling cascade can also activate the MAPK/ERK pathway, which is involved in cell proliferation and survival.
-
Increase in cyclic AMP (cAMP): Activation of Gs can lead to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.
This compound, by blocking the binding of Substance P to the NK1 receptor, inhibits these downstream signaling events.
NK1 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Reconstitution of Lyophilized this compound
This protocol outlines the steps for reconstituting lyophilized this compound for experimental use.
Workflow for Reconstituting Lyophilized this compound.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water or 0.1% acetic acid in sterile water
-
Sterile polypropylene tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Before opening, bring the vial of lyophilized this compound to room temperature.
-
Briefly centrifuge the vial to ensure that all the powder is at the bottom.
-
Carefully open the vial and add the desired volume of sterile solvent to achieve the target concentration (e.g., for a 1 mg/mL stock solution in a 1 mg vial, add 1 mL of solvent).
-
Recap the vial and gently vortex or sonicate until the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
In Vitro Calcium Flux Assay for NK1 Receptor Antagonism
This protocol describes a cell-based assay to measure the antagonistic activity of this compound on Substance P-induced calcium mobilization in cells expressing the NK1 receptor.
Materials:
-
HEK293 cells stably expressing the human NK1 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Substance P
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Culture: Seed the NK1R-expressing HEK293 cells in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate at 37°C in a 5% CO₂ incubator.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C.
-
After incubation, wash the cells twice with HBSS to remove excess dye. Add fresh HBSS to each well.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (HBSS alone).
-
Incubate the plate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the calcium indicator (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well for 10-20 seconds.
-
Using the plate reader's injector, add a pre-determined concentration of Substance P (typically the EC₅₀ concentration for calcium mobilization) to all wells.
-
Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the response to the control wells (Substance P alone).
-
Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.
-
In Vivo Animal Model of Inflammation
This protocol is a representative example of how this compound can be used in an in vivo model to study its anti-inflammatory effects. This is based on a study investigating the effect of this compound on Pseudomonas aeruginosa-induced keratitis in mice.
Animal Model:
-
Female, 8-week-old C57BL/6 (B6) or BALB/c mice.
Materials:
-
This compound
-
Sterile Phosphate-Buffered Saline (PBS)
-
Pseudomonas aeruginosa bacterial culture
-
Anesthesia
-
Microsyringes for injection
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in sterile PBS to a final concentration that allows for the administration of 36 µg per mouse in a reasonable injection volume (e.g., 100 µL).
-
Animal Grouping: Divide the mice into at least two groups: a control group receiving PBS and a treatment group receiving this compound.
-
Treatment Administration:
-
Administer this compound (36 µ g/mouse ) or an equivalent volume of PBS via intraperitoneal (IP) injection.
-
The treatment can be initiated prior to and/or at the time of infection and continued daily for a set period. For example, IP injections on day -1 and day 0 (day of infection), and then daily through 5 days post-infection.
-
-
Induction of Keratitis:
-
Anesthetize the mice.
-
Induce corneal infection by topically applying a suspension of Pseudomonas aeruginosa to the scarified cornea.
-
-
Assessment of Inflammation:
-
At various time points post-infection (e.g., 1, 3, and 5 days), assess the severity of ocular disease using a scoring system.
-
At the end of the experiment, euthanize the mice and collect the corneas for further analysis, such as:
-
Quantification of bacterial load (colony-forming units).
-
Measurement of polymorphonuclear neutrophil (PMN) infiltration (e.g., by myeloperoxidase assay).
-
Analysis of cytokine and chemokine expression levels (e.g., by RT-qPCR or ELISA for IFN-γ, MIP-2, IL-6, TNF-α, IL-1β, and IL-10).
-
-
Disclaimer: All experimental protocols are for guidance only. Researchers should optimize the protocols for their specific experimental conditions and cell lines. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Application Notes and Protocols for the Study of Spantide I in Corneal Perforation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Spantide I in experimental studies of corneal perforation. The information is compiled from various studies on Substance P (SP) antagonists in corneal wound healing and injury models. While direct studies on this compound for corneal perforation are limited, the following protocols and data are extrapolated from existing research on similar compounds and relevant animal models.
Introduction
Corneal perforation is a serious ophthalmic condition that can lead to significant visual impairment and even loss of the eye.[1] It can result from various causes, including trauma, infection, and autoimmune diseases.[1] The healing process is complex and involves inflammation, neovascularization, and tissue remodeling. Substance P (SP), a neuropeptide released from sensory nerve endings in the cornea, is known to be involved in neurogenic inflammation and has been shown to play a role in corneal wound healing.[2][3] this compound is a competitive antagonist of the Substance P receptor (Neurokinin-1 receptor or NK-1R), and by blocking the effects of SP, it has the potential to modulate the inflammatory response and promote better healing outcomes in corneal injuries.[4]
Mechanism of Action
Substance P, when released in response to corneal injury, binds to the NK-1R on various cells, including immune cells, endothelial cells, and epithelial cells. This binding triggers a cascade of events leading to vasodilation, increased vascular permeability, and the release of pro-inflammatory cytokines, contributing to inflammation and neovascularization.[3] this compound, by blocking the NK-1R, is hypothesized to attenuate these effects, thereby reducing inflammation and potentially improving the quality of corneal repair.
Quantitative Data Summary
The following table summarizes quantitative data from studies on Substance P antagonists in various corneal injury models. This data can serve as a reference for designing experiments with this compound.
| Parameter | Animal Model | Injury Model | Treatment | Dosage & Administration | Key Findings | Reference |
| Corneal Neovascularization | Mouse | Alkali Burn | Lanepitant (NK-1R antagonist) | 6.4 mg/mL topical | Significantly reduced hemangiogenesis and lymphangiogenesis. | Not explicitly cited |
| Pain Perception | Mouse | Mechanical Corneal Injury | L-733,060 (NK-1R antagonist) | Topical, twice daily for 21 days | Significantly reduced pain perception and neuronal hyperactivation.[3] | [3] |
| Corneal Healing | Mouse | Stem Cell Deficiency | Fosaprepitant (NK-1R antagonist) | 1 mg/mL topical | Significantly improved wound closure rate and transparency.[5] | [5] |
| Inflammation | Mouse | Pseudomonas aeruginosa infection | This compound | Not specified | Reduced levels of pro-inflammatory cytokines. | Not explicitly cited |
Experimental Protocols
The following are detailed protocols for a proposed in vivo study of this compound for corneal perforation in a rat model.
Protocol 1: Creation of a Corneal Perforation Model in Rats
This protocol is adapted from established methods for creating full-thickness corneal incisions in rats.[6]
Materials:
-
Sprague Dawley rats (250-300g)
-
Anesthetic cocktail (e.g., ketamine/xylazine)
-
Topical proparacaine hydrochloride (0.5%)
-
Surgical microscope
-
Sterile surgical instruments (forceps, micro-scissors, 20-gauge MVR blade)
-
Calipers
-
Sterile saline solution
Procedure:
-
Anesthetize the rat using an appropriate anesthetic cocktail via intraperitoneal injection.
-
Confirm the depth of anesthesia by assessing the pedal withdrawal reflex.
-
Place the rat under the surgical microscope.
-
Apply one drop of topical proparacaine to the cornea of the eye to be operated on.
-
Using sterile forceps, gently proptose the eyeball.
-
Create a 2 mm full-thickness linear incision in the central cornea using a 20-gauge MVR blade.
-
Confirm perforation by observing a shallowing of the anterior chamber and leakage of aqueous humor. The Seidel test can be used to confirm leakage.
-
Gently irrigate the ocular surface with sterile saline.
-
Administer post-operative analgesics as per institutional guidelines.
Protocol 2: Preparation and Administration of this compound
Materials:
-
This compound peptide
-
Sterile phosphate-buffered saline (PBS) or other suitable vehicle
-
Micropipette
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile PBS to the desired concentration (e.g., 1 mg/mL). The optimal concentration may need to be determined empirically.
-
Sterile filter the solution using a 0.22 µm filter.
-
Store the solution at -20°C in aliquots.
-
-
Topical Administration:
-
Immediately following the creation of the corneal perforation, instill one drop (approximately 10 µL) of the this compound solution onto the perforated cornea.
-
Repeat the administration at predetermined intervals (e.g., twice daily) for the duration of the study.
-
A control group should receive the vehicle solution only.
-
Protocol 3: Evaluation of Corneal Healing
Methods:
-
Clinical Observation:
-
Examine the eyes daily using a slit-lamp biomicroscope.
-
Record observations on corneal clarity, presence of edema, and signs of infection.
-
Assess the size of the perforation using calipers.
-
-
Fluorescein Staining:
-
Apply a fluorescein strip to the ocular surface to stain the area of the epithelial defect.
-
Photograph the cornea under cobalt blue light.
-
Measure the area of the defect using image analysis software (e.g., ImageJ).
-
-
Histological Analysis:
-
At the end of the study period, euthanize the animals and enucleate the eyes.
-
Fix the eyes in 10% neutral buffered formalin and embed in paraffin.
-
Section the corneas and stain with Hematoxylin and Eosin (H&E) to assess cellular infiltration and tissue morphology.
-
Immunohistochemistry can be performed to evaluate markers of inflammation (e.g., CD45) and neovascularization (e.g., CD31).
-
Visualizations
Signaling Pathway of Substance P and this compound
Caption: Proposed mechanism of this compound in the cornea.
Experimental Workflow
References
- 1. Management of corneal perforations: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance P affects growth factors in Pseudomonas aeruginosa-infected mouse cornea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonizing NK-1R modulates pain perception following corneal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Activity of Substance P (SP) on the Corneal Epithelium [mdpi.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Healing of Perforating Rat Corneal Incisions Closed With Photodynamic Laser-Activated Tissue Glue - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Spantide I In Vivo Applications: Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential in vivo side effects of Spantide I. The information is compiled from preclinical research to assist users in identifying and mitigating potential issues during their experiments.
Troubleshooting Guides
Issue 1: Unexpected Respiratory Distress or Arrest in Animal Subjects
Symptoms:
-
Labored breathing, gasping, or cessation of breathing in test subjects following this compound administration.
Potential Cause:
-
Direct neurotoxic effect on the central respiratory centers. Studies have shown that perfusion of this compound through the cerebral ventricles can lead to complete respiratory arrest.[1][2]
Troubleshooting Steps:
-
Route of Administration: Avoid direct administration to the central nervous system (e.g., intracerebroventricular injection) if the experimental design allows. Alternative routes such as intraperitoneal or subcutaneous injections have been used in other studies without reports of immediate respiratory arrest.
-
Dose Reduction: If central administration is necessary, perform a dose-response study starting with very low concentrations to determine a non-lethal dose for your specific experimental model.
-
Constant Monitoring: Continuously monitor respiratory rate and effort in all animals receiving this compound, especially during and immediately after administration.
-
Emergency Preparedness: Have appropriate veterinary support and respiratory assistance equipment available, particularly when using invasive administration routes.
Issue 2: Cardiovascular Instability Post-Administration
Symptoms:
-
Sudden changes in blood pressure (hypotension or hypertension).
-
Irregular heart rate.
-
Visible flushing or pallor in the animal.
Potential Cause:
-
Histamine release. This compound has been shown to induce histamine release from mast cells, which can cause vasodilation (at lower doses) followed by vasoconstriction (at higher doses).[3][4]
Troubleshooting Steps:
-
Dose-Response Evaluation: High doses of this compound are more likely to cause significant cardiovascular effects.[3] Conduct a dose-finding study to identify a concentration that achieves the desired NK1 receptor antagonism without causing severe cardiovascular side effects.
-
Antihistamine Pre-treatment: Consider pre-treating animals with H1 and H2 receptor antagonists to block the histamine-mediated vascular effects of this compound.[3] This can help to isolate the effects of NK1 receptor antagonism in your experiment.
-
Cardiovascular Monitoring: Implement continuous monitoring of blood pressure and heart rate in your experimental protocol to detect and quantify any cardiovascular changes.
Frequently Asked Questions (FAQs)
Q1: What are the most severe potential side effects of this compound observed in vivo?
A1: The most critical reported side effect is complete respiratory arrest when this compound is perfused through the cerebral ventricles in rats.[1][2] Additionally, dose-dependent cardiovascular effects, mediated by histamine release, have been observed in guinea pig hearts, manifesting as vasodilation followed by vasoconstriction.[3]
Q2: Are there known neurotoxic effects of this compound?
A2: Yes, this compound has been associated with neurological side effects. The development of Spantide II was specifically aimed at creating a substance P antagonist with negligible neurotoxicity, indicating that neurotoxicity was a concern with this compound.[5][6]
Q3: Does this compound affect the gastrointestinal system?
A3: In vitro studies on rat duodenum have shown that this compound only slightly reduces the contractile response to neuropeptide gamma, suggesting a limited direct effect on intestinal motility in that specific context.[7] Further in vivo studies would be needed to fully characterize its effects on the gastrointestinal system.
Q4: Has this compound been tested in human clinical trials?
A4: Based on the available scientific literature, there is no evidence of this compound having been tested in human clinical trials. The significant side effects observed in preclinical animal studies, such as respiratory arrest and neurotoxicity, likely hindered its progression to clinical development.
Q5: What is the LD50 of this compound?
Quantitative Data Summary
| Parameter | Species | Administration Route | Dose/Concentration | Observed Effect |
| Respiratory Effect | Rat | Perfusion of Cerebral Ventricles | 50 and 100 nM | Complete respiratory arrest in all examined animals.[1] |
| Cardiovascular Effect | Guinea Pig | Bolus Injection (isolated heart) | >250 pmol | Brief vasodilation followed by a larger, more prolonged vasoconstriction.[3] |
| Histamine Release | Rat | In vitro (peritoneal mast cells) | Not specified | Mobilized histamine.[4] |
| Intestinal Motility | Rat | In vitro (duodenum strips) | Not specified | Slightly reduced contractile response to neuropeptide gamma.[7] |
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Effects of this compound in Isolated Guinea Pig Hearts
-
Animal Model: Male guinea pigs.
-
Preparation: Hearts are isolated and perfused at a constant rate with an isotonic buffer containing 20 or 40 mM KCl.
-
Drug Administration: this compound is administered as bolus injections in a dose-escalating manner (e.g., 0.25 to >250 pmol).
-
Data Collection: Perfusion pressure is continuously monitored to detect changes in coronary resistance, indicating vasodilation or vasoconstriction.
-
Antagonist Studies: To confirm the role of histamine, experiments can be repeated with the co-administration of H1 and H2 antihistamines.[3]
Protocol 2: Evaluation of Respiratory Effects of this compound via Intracerebroventricular Perfusion in Rats
-
Animal Model: Male rats.
-
Surgical Preparation: Animals are anesthetized and placed in a stereotaxic frame for the cannulation of the cerebral ventricles.
-
Drug Administration: this compound, dissolved in an appropriate vehicle, is perfused through the cerebral ventricles at specific concentrations (e.g., 50 nM and 100 nM).
-
Monitoring: Respiratory parameters (e.g., rate, volume) are continuously monitored throughout the perfusion period.
-
Endpoint: The primary endpoint is the observation of respiratory distress or arrest.[1][2]
Visualizations
Caption: Experimental workflow for observing potential side effects of this compound.
Caption: Signaling pathway of this compound-induced cardiovascular effects.
References
- 1. This compound | CAS 91224-37-2 | [D-Arg1,D-Trp7,9,Leu11]-Substance P | Tocris Bioscience [tocris.com]
- 2. From Dose to Response: In Vivo Nanoparticle Processing and Potential Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice [mdpi.com]
- 4. Frontiers | In vivo screening for toxicity-modulating drug interactions identifies antagonism that protects against ototoxicity in zebrafish [frontiersin.org]
- 5. Spantide II, an effective tachykinin antagonist having high potency and negligible neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spinosad insecticide: subchronic and chronic toxicity and lack of carcinogenicity in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Spantide I Concentration for Experiments
Welcome to the technical support center for Spantide I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound, a selective antagonist of the Neurokinin-1 (NK1) receptor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide analog of Substance P. It functions as a competitive antagonist of the Neurokinin-1 (NK1) receptor, meaning it binds to the receptor and blocks the action of the endogenous ligand, Substance P.[1] This inhibition prevents the downstream signaling cascades typically initiated by Substance P binding.
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits selectivity for the NK1 receptor over other neurokinin receptors. It has a significantly higher affinity for the NK1 receptor compared to the NK2 receptor.[1][2]
Q3: What is a good starting concentration for my in vitro experiments with this compound?
A3: Based on its binding affinity (Ki of approximately 230 nM for the rat NK1 receptor), a good starting point for in vitro cell-based assays is in the range of 100 nM to 1 µM.[2] However, the optimal concentration will be cell-type and assay-dependent. It is always recommended to perform a dose-response experiment to determine the most effective concentration for your specific experimental setup.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a lyophilized powder. For stock solutions, it is soluble in water. To prepare a stock solution, reconstitute the powder in sterile, nuclease-free water. It is advisable to prepare high-concentration stock solutions (e.g., 1 mM) and then dilute to the final working concentration in your cell culture medium or buffer. Store the lyophilized powder and stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q5: I am observing precipitate in my cell culture medium after adding this compound. What should I do?
A5: Precipitation can occur due to several factors, including high concentrations of the peptide, interactions with components in the serum or media, or temperature changes.[3][4] Please refer to the Troubleshooting Guide below for detailed steps on how to address solubility issues.
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Species | Reference |
| Ki (NK1 Receptor) | 230 nM | Rat | [2] |
| Ki (NK2 Receptor) | 8150 nM | Rat | [2] |
Mandatory Visualizations
This compound competitively antagonizes the NK1 receptor, blocking Substance P-mediated signaling.
A general workflow for optimizing this compound concentration in a cell-based assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture medium | - High final concentration of this compound.- Interaction with serum proteins or other media components.[4]- "Solvent shock" from adding a concentrated stock directly to a large volume of media. | - Perform a solubility test in your specific cell culture medium before the experiment.- Try preparing a fresh, lower concentration stock solution.- Use a stepwise dilution method: first dilute the stock in a smaller volume of media, then add this to the final volume.- Consider reducing the serum concentration if your experiment allows. |
| No or weak antagonist effect observed | - Suboptimal concentration of this compound.- Degradation of this compound in the stock solution or culture medium.- Low expression of the NK1 receptor on your cells of interest. | - Perform a dose-response experiment to find the optimal concentration.- Ensure proper storage of this compound stock solutions (aliquoted at -20°C or -80°C).- Verify NK1 receptor expression on your cells using techniques like qPCR, Western blot, or flow cytometry. |
| High background or non-specific effects | - Off-target binding of this compound at high concentrations.- Cytotoxicity at high concentrations. | - Use the lowest effective concentration of this compound determined from your dose-response curve.- Include appropriate controls, such as a vehicle control (medium with the same final concentration of the solvent used for this compound) and a negative control peptide.- Perform a cell viability assay to assess potential cytotoxicity at the concentrations used. |
| Variability between experiments | - Inconsistent cell seeding density.- Variation in incubation times.- Freeze-thaw cycles of this compound stock solution. | - Standardize your cell seeding protocol to ensure consistent cell numbers.- Maintain consistent incubation times for all experiments.- Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Dose-Response Curve for this compound using a Calcium Flux Assay
This protocol is designed to determine the inhibitory concentration (IC50) of this compound by measuring its ability to block Substance P-induced calcium mobilization.
Materials:
-
Cells expressing the NK1 receptor (e.g., CHO-K1 cells stably expressing human NK1R)
-
This compound
-
Substance P
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Methodology:
-
Cell Preparation:
-
Seed the NK1 receptor-expressing cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Culture the cells overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS with 20 mM HEPES.
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 45-60 minutes at 37°C.
-
-
This compound Incubation:
-
During the dye incubation, prepare serial dilutions of this compound in HBSS. A suggested concentration range is from 10 nM to 10 µM.
-
After dye loading, wash the cells twice with HBSS.
-
Add the different concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (HBSS without this compound).
-
-
Calcium Flux Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).
-
Establish a baseline fluorescence reading for about 20-30 seconds.
-
Inject a solution of Substance P (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Continue recording the fluorescence to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the control wells (Substance P alone) to determine the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cytokine Release Assay to Assess this compound Activity
This protocol measures the ability of this compound to inhibit Substance P-induced cytokine release from immune cells.
Materials:
-
Immune cells known to express the NK1 receptor and release cytokines in response to Substance P (e.g., peripheral blood mononuclear cells - PBMCs, or a relevant cell line).
-
This compound
-
Substance P
-
RPMI 1640 medium supplemented with 10% FBS
-
96-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., IL-8, TNF-α)
Methodology:
-
Cell Seeding:
-
Seed the immune cells in a 96-well plate at a density of 1-2 x 10^5 cells/well in RPMI 1640 with 10% FBS.
-
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the different concentrations of this compound to the cells and pre-incubate for 1-2 hours at 37°C. Include a vehicle control.
-
-
Substance P Stimulation:
-
Prepare a solution of Substance P in culture medium at a concentration known to induce a robust cytokine response.
-
Add the Substance P solution to the wells (except for the unstimulated control wells) and incubate for 6-24 hours at 37°C.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
Cytokine Measurement:
-
Measure the concentration of the cytokine of interest in the supernatants using an ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the background cytokine levels from the unstimulated control wells.
-
Calculate the percentage of inhibition of cytokine release for each concentration of this compound compared to the Substance P-only control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50.
-
Cell Viability Assay
This protocol is to assess the potential cytotoxic effects of this compound.
Materials:
-
Cells used in your primary experiments
-
This compound
-
Cell viability reagent (e.g., MTT, resazurin, or a kit based on ATP measurement)
-
96-well cell culture plates
-
Plate reader (spectrophotometer or fluorometer)
Methodology:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium, covering the concentration range used in your functional assays and extending to higher concentrations (e.g., up to 100 µM).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
-
Incubation:
-
Incubate the cells for a period relevant to your primary experiment (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability at each this compound concentration.
-
Plot the percentage of viability against the log of the this compound concentration. A significant decrease in viability indicates a cytotoxic effect.
-
References
Technical Support Center: Spantide I and Respiratory Safety
This technical support center provides researchers, scientists, and drug development professionals with essential information to mitigate the risk of Spantide I-induced respiratory arrest during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the Neurokinin-1 (NK1) receptor, which is the preferred receptor for the neuropeptide Substance P.[1] By blocking the NK1 receptor, this compound inhibits the physiological effects of Substance P, which is involved in a variety of processes including inflammation, pain transmission, and the regulation of breathing.[1][2]
Q2: What is the most critical adverse effect associated with this compound administration?
A2: The most severe adverse effect reported is respiratory arrest. Studies have shown that intracerebroventricular (ICV) administration of this compound can lead to a complete cessation of breathing.[3]
Q3: How does this compound cause respiratory arrest?
A3: this compound induces respiratory arrest by blocking NK1 receptors in critical respiratory control centers within the brainstem, such as the ventral respiratory column (VRC).[4][5] Substance P plays an excitatory role in modulating respiratory rhythm and frequency in these areas.[2] By antagonizing the NK1 receptors, this compound can disrupt this essential excitatory input, leading to respiratory depression and, in severe cases, arrest.
Q4: Are there safer alternatives to this compound?
A4: Yes, Spantide II is a newer analog of Substance P that also acts as an NK1 receptor antagonist but has been designed to have negligible neurotoxicity and a lower histamine-releasing effect compared to this compound.[6][7][8][9] For experiments where the specific properties of this compound are not essential, Spantide II may be a safer alternative.
Q5: Can the route of administration influence the respiratory side effects of this compound?
A5: Absolutely. The route of administration is a critical factor. Direct administration into the cerebral ventricles (intracerebroventricular) carries a high risk of respiratory arrest.[3] In contrast, localized administration into specific brainstem regions, such as the ventral respiratory column (VRC), using techniques like microdialysis has been shown to avoid systemic respiratory effects.[4][5]
Troubleshooting Guides
Issue: Respiratory Distress or Arrest Observed After this compound Administration
Immediate Action:
-
Cease Administration: Immediately stop the infusion or administration of this compound.
-
Provide Ventilatory Support: If the animal's breathing is shallow or has stopped, provide immediate artificial ventilation according to your institution's approved animal care and use protocols.
-
Administer Naloxone (if opioids were co-administered): If this compound was used in conjunction with opioids, administer an opioid antagonist like naloxone, as the combination can exacerbate respiratory depression.[10]
-
Monitor Vital Signs: Continuously monitor respiratory rate, heart rate, and oxygen saturation.[11]
Root Cause Analysis and Corrective Actions:
-
Problem: Intracerebroventricular (ICV) administration.
-
Solution: This route delivers the antagonist directly to the cerebrospinal fluid, allowing for widespread distribution in the brain, including sensitive respiratory centers. For future experiments, avoid ICV administration. Instead, utilize a more targeted delivery method like microdialysis directly into the brain region of interest (e.g., the ventral respiratory column).[4][5] This localizes the effect of this compound and minimizes the risk of respiratory depression.
-
-
Problem: High dosage.
-
Solution: The dose of this compound required to elicit a response can vary depending on the experimental model and the specific brain region being targeted. If respiratory distress is observed, reduce the concentration of this compound in subsequent experiments. A thorough dose-response study should be conducted, starting with very low concentrations, to determine the optimal dose that achieves the desired effect without causing respiratory side effects.
-
-
Problem: Inadequate respiratory monitoring.
-
Solution: Implement continuous and vigilant respiratory monitoring throughout the experiment. This can include visual observation of thoracic movements, use of a pulse oximeter for oxygen saturation, and plethysmography to measure respiratory rate and tidal volume.[11][12] Early detection of respiratory depression is critical for preventing arrest.
-
Data Presentation
Table 1: Comparison of this compound Administration Routes and Respiratory Outcomes
| Administration Route | Concentration/Dose | Animal Model | Respiratory Outcome | Reference |
| Intracerebroventricular (ICV) Perfusion | 50 nM and 100 nM | Not Specified | Complete respiratory arrest in all animals. | [3] |
| Microdialysis in Ventral Respiratory Column (VRC) | 133 µM, 267 µM, 500 µM | Goat | No significant effect on breathing or respiratory regularity. | [4][5][13] |
Table 2: Comparison of this compound and Spantide II Properties
| Characteristic | This compound | Spantide II | Reference |
| Neurotoxicity | Can exhibit neurological side effects. | Negligible neurotoxicity. | [8][9] |
| Histamine Release | Higher potential for histamine release from mast cells. | Less effective at releasing histamine. | [7] |
| Potency (as NK1 antagonist) | Potent antagonist. | More potent antagonist than this compound. | [7] |
Experimental Protocols
Protocol 1: Safe Administration of this compound via Microdialysis into the Ventral Respiratory Column (VRC)
This protocol is adapted from studies demonstrating the safe use of this compound when administered locally.[4][5]
-
Animal Preparation: Anesthetize the animal according to your institution's approved protocol. Secure the animal in a stereotaxic frame.
-
Surgical Procedure: Perform a craniotomy to expose the dorsal surface of the brainstem.
-
Microdialysis Probe Implantation:
-
Use a microdialysis probe with a membrane length appropriate for the target structure (e.g., 2 mm).
-
Slowly lower the probe to the stereotaxic coordinates for the VRC.
-
-
Perfusion:
-
Prepare a solution of this compound in mock cerebrospinal fluid (mCSF) at the desired concentration (e.g., 133 µM, 267 µM, or 500 µM).
-
Perfuse the probe at a low flow rate (e.g., 2 µl/min).
-
-
Respiratory Monitoring:
-
Continuously monitor respiratory rate and tidal volume using a pneumotachograph or whole-body plethysmography.
-
Monitor oxygen saturation using a pulse oximeter.
-
-
Post-Procedure Care: After the experiment, carefully remove the probe and provide appropriate post-operative care.
Protocol 2: Intracerebroventricular (ICV) Injection (High-Risk Protocol - For Reference Only)
This method is associated with a high risk of respiratory arrest and should be avoided if possible. If required, extreme caution and intensive monitoring are mandatory.
-
Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame.
-
Cannula Implantation: Surgically implant a guide cannula into one of the lateral ventricles.
-
Injection:
-
Dissolve this compound in sterile saline or artificial cerebrospinal fluid.
-
Inject a small volume (e.g., 1-5 µl) of the this compound solution slowly into the ventricle.
-
-
Intensive Respiratory Monitoring:
-
Immediate and continuous monitoring of respiration is critical.
-
Have ventilatory support equipment readily available.
-
Visualizations
Caption: Signaling pathway of Substance P and this compound at the NK1 receptor in a respiratory neuron.
Caption: Decision workflow for designing experiments with this compound to avoid respiratory complications.
References
- 1. Substance P and NK1 receptor activation within the ventral medullary respiratory network prolongs expiratory time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of neurokinin-1 receptors in the ventral respiratory column does not affect breathing but alters neurochemical release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of antagonistic properties of substance P analogs, this compound, II and III, on evoked tongue jerks in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. State-dependent and -independent effects of dialyzing excitatory neuromodulator receptor antagonists into the ventral respiratory column - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Spantide II - Echelon Biosciences [echelon-inc.com]
- 7. Spantide II, a novel tachykinin antagonist having high potency and low histamine-releasing effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spantide II, an effective tachykinin antagonist having high potency and negligible neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spantide II, an effective tachykinin antagonist having high potency and negligible neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding and Countering Opioid-induced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vital signs monitoring during injectable and inhalant anesthesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and Monitoring of Small Animals in Renal MRI - Preclinical MRI of the Kidney - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Blockade of neurokinin-1 receptors in the ventral respiratory column does not affect breathing but alters neurochemical release - PubMed [pubmed.ncbi.nlm.nih.gov]
Spantide I histamine release potential
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential for histamine release when using Spantide I, a selective NK1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic undecapeptide analog of Substance P. Its primary mechanism of action is as a competitive antagonist of the Neurokinin-1 (NK1) receptor, thereby blocking the biological effects of Substance P.[1]
Q2: Does this compound have the potential to cause histamine release?
Yes, this compound has been observed to mobilize histamine from mast cells. This is a known off-target effect of the peptide.[1]
Q3: How does this compound induce histamine release?
While this compound is an antagonist at the NK1 receptor, its histamine-releasing effect is thought to be mediated through direct, non-receptor-mediated activation of mast cells or potentially through interaction with other receptors on the mast cell surface, such as the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is a receptor for many basic secretagogues. This action leads to mast cell degranulation and the release of histamine and other inflammatory mediators.
Q4: Is the histamine-releasing potential of this compound comparable to other Substance P antagonists?
This compound is known to have a greater histamine-releasing effect compared to its analog, Spantide II.[1] Researchers aiming to minimize this side effect might consider using Spantide II.
Q5: What cell types are suitable for studying this compound-induced histamine release?
Commonly used cell types for in vitro histamine release assays include rat peritoneal mast cells (RPMC), human skin mast cells, and mast cell lines such as LAD2.
Q6: How can I prepare and store this compound for my experiments?
This compound is soluble in water. For stock solutions, it is recommended to dissolve it in sterile, deionized water. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution and store it at -20°C or -80°C. For working solutions, dilute the stock in an appropriate buffer immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background histamine levels in control samples | Contamination of reagents or labware with histamine. | Use dedicated, sterile labware. Prepare fresh buffers and media. Ensure proper handling to avoid environmental contamination. |
| Spontaneous degranulation of mast cells due to rough handling or inappropriate buffer conditions. | Handle cells gently during washing and resuspension. Use a suitable buffer (e.g., Tyrode's buffer) and maintain optimal temperature and pH. | |
| Low or no histamine release upon this compound stimulation | Inactive this compound. | Ensure this compound has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions from a new stock if necessary. |
| Low cell viability or responsiveness. | Check cell viability using a method like trypan blue exclusion. Ensure cells are from a healthy source and have not been over-cultured. Use a positive control (e.g., Compound 48/80 or ionomycin) to confirm cell responsiveness. | |
| Suboptimal assay conditions. | Optimize the concentration of this compound, incubation time, and temperature. Ensure the presence of necessary ions like Ca2+ in the buffer. | |
| High variability between replicate wells | Inconsistent cell numbers per well. | Ensure a homogenous cell suspension before plating. Use calibrated pipettes for accurate cell seeding. |
| Pipetting errors. | Be meticulous with pipetting, especially for small volumes of this compound and other reagents. | |
| Unexpected dose-response curve | This compound solubility issues at high concentrations. | Ensure this compound is fully dissolved in the vehicle before adding to the cells. Consider using a different solvent if solubility in aqueous buffer is a problem, but be mindful of solvent effects on the cells. |
| Cytotoxic effects of this compound at high concentrations. | Perform a cell viability assay in parallel with the histamine release assay to check for cytotoxicity at the concentrations being tested. |
Quantitative Data
Table 1: Dose-Dependent Histamine Release Induced by Substance P in Human Skin Mast Cells
| Substance P Concentration (M) | Mean Histamine Release (%) |
| 1 x 10-5 | 1.3 |
| 5 x 10-4 | 25.1 |
Data adapted from a study on Substance P-induced histamine release from human cutaneous mast cells. This table should be used as a guide for determining a suitable concentration range for this compound experiments.
Experimental Protocols
Protocol 1: Histamine Release Assay from Rat Peritoneal Mast Cells (RPMC)
This protocol describes the isolation of RPMCs and the subsequent measurement of histamine release upon stimulation with this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
HEPES buffer (10 mM, pH 7.4)
-
Collagenase (Type IA)
-
Bovine Serum Albumin (BSA)
-
Percoll
-
Tyrode's buffer (containing 1.8 mM CaCl2)
-
This compound
-
Compound 48/80 (positive control)
-
Triton X-100 (for total histamine release)
-
Histamine ELISA kit or fluorometric histamine assay reagents
-
Microplate reader
Procedure:
-
Isolation of RPMCs:
-
Euthanize the rat via CO2 asphyxiation.
-
Inject 20 ml of ice-cold HBSS into the peritoneal cavity.
-
Gently massage the abdomen for 2-3 minutes.
-
Aspirate the peritoneal fluid and collect it in a centrifuge tube on ice.
-
Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with HBSS.
-
Purify mast cells using a Percoll gradient.
-
-
Histamine Release Assay:
-
Resuspend the purified mast cells in Tyrode's buffer at a concentration of 1 x 10^5 cells/ml.
-
Aliquot 100 µl of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in Tyrode's buffer.
-
Add 10 µl of the this compound dilutions to the respective wells.
-
For controls, add 10 µl of Tyrode's buffer (spontaneous release), Compound 48/80 (positive control), and 1% Triton X-100 (total histamine release).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by placing the plate on ice.
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant for histamine measurement.
-
-
Histamine Quantification:
-
Measure the histamine concentration in the supernatants using a commercial ELISA kit or a fluorometric assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of histamine release for each sample using the following formula: % Histamine Release = [(Sample Histamine - Spontaneous Release) / (Total Histamine - Spontaneous Release)] x 100
-
Protocol 2: β-Hexosaminidase Release Assay (Indirect Measurement of Degranulation)
This assay provides an alternative, colorimetric method to assess mast cell degranulation.
Materials:
-
Purified mast cells (as in Protocol 1)
-
Tyrode's buffer
-
This compound
-
Compound 48/80 (positive control)
-
Triton X-100
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)
-
Microplate reader (405 nm)
Procedure:
-
Mast Cell Stimulation:
-
Follow steps 2a-2d from Protocol 1.
-
-
Enzyme Assay:
-
After centrifugation, transfer 50 µl of the supernatant to a new 96-well plate.
-
Add 50 µl of pNAG substrate solution to each well.
-
Incubate the plate at 37°C for 60-90 minutes.
-
Stop the reaction by adding 100 µl of the stop solution.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release using a similar formula as for histamine release, substituting absorbance values for histamine concentrations.
-
Visualizations
Caption: Experimental workflow for assessing this compound-induced histamine release.
Caption: Putative signaling pathway for Substance P/Spantide I-induced mast cell degranulation.
References
Technical Support Center: Troubleshooting Inconsistent Results with Spantide I
For researchers, scientists, and drug development professionals utilizing Spantide I, this technical support center provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during experiments.
Troubleshooting Guide
This guide addresses specific issues that may lead to inconsistent results in a question-and-answer format.
Question: Why am I observing variable or lower-than-expected antagonist activity of this compound?
Possible Causes and Solutions:
-
This compound Degradation: this compound, being a peptide, is susceptible to degradation.
-
Solution: Ensure proper storage of lyophilized this compound at -20°C or -80°C, desiccated.[1] Once reconstituted, aliquot and store at -20°C for short-term use (up to one month) or -80°C for longer-term storage (up to six months) to avoid repeated freeze-thaw cycles.[1] Prepare fresh working solutions for each experiment. The stability of the related peptide, Spantide II, is pH-dependent, with maximum stability between pH 3-5; consider the pH of your experimental buffer.
-
-
Incorrect Concentration: Inaccurate preparation of stock and working solutions can lead to dosing errors.
-
Solution: Carefully calculate the required amount of this compound for your desired concentration. Use a calibrated balance for weighing the lyophilized powder. For reconstitution, use an appropriate solvent as recommended by the supplier. Perform serial dilutions accurately.
-
-
Suboptimal Assay Conditions: The effectiveness of this compound can be influenced by the specific parameters of your assay.
-
Solution: Optimize the pre-incubation time with this compound before adding the agonist (Substance P). Ensure the agonist concentration is appropriate to elicit a measurable response that can be effectively inhibited.
-
-
Batch-to-Batch Variability: The purity and activity of this compound can vary between different manufacturing lots.
-
Solution: If you suspect batch-to-batch variability, it is advisable to test a new batch in a pilot experiment to confirm its potency before proceeding with large-scale studies. Whenever possible, obtain a certificate of analysis from the supplier for each batch to verify its purity and identity.
-
Question: I am observing unexpected off-target effects or cellular toxicity. What could be the cause?
Possible Causes and Solutions:
-
Histamine Release: this compound is known to induce histamine release from mast cells, which can lead to inflammatory responses and other non-specific effects.[2] This is a known off-target effect.
-
Solution: If your experimental system is sensitive to histamine, consider using Spantide II or Spantide III, which have been reported to have lower histamine-releasing activity.[2][3] Alternatively, include appropriate controls, such as antihistamines, to dissect the specific effects of NK1 receptor antagonism from histamine-mediated effects.
-
-
High Concentrations Leading to Toxicity: At high concentrations, this compound has been reported to cause severe adverse effects, including respiratory arrest in animal models.[1][3]
-
Solution: Perform a dose-response curve to determine the optimal concentration range for your experiment that provides effective antagonism without inducing toxicity. Start with lower concentrations and carefully monitor for any signs of adverse effects, especially in in vivo studies.
-
-
Non-Specific Binding: Peptides can sometimes bind non-specifically to plasticware or other components of the assay system, reducing the effective concentration.
-
Solution: To minimize non-specific binding, consider using low-binding microplates and pipette tips. Including a small amount of a non-ionic surfactant like Tween-20 in your buffers can also help to reduce non-specific adsorption.
-
Question: I am having issues with this compound solubility.
Possible Causes and Solutions:
-
Improper Solvent: Using an inappropriate solvent can lead to incomplete dissolution.
-
Solution: For stock solutions, consult the manufacturer's data sheet for the recommended solvent. Water or aqueous buffers are commonly used. If solubility issues persist, sonication may help to dissolve the peptide.
-
-
Precipitation in Media: this compound may precipitate when diluted in certain cell culture media or buffers.
-
Solution: Prepare fresh dilutions of this compound in your final experimental buffer just before use. Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to adjust the buffer composition or pH.
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound? this compound is a competitive antagonist of the Tachykinin NK1 receptor.[4] It competes with the endogenous ligand, Substance P, for binding to the receptor, thereby blocking its downstream signaling.
How should I store this compound? Lyophilized this compound should be stored at -20°C or -80°C, protected from moisture.[1] Reconstituted solutions should be aliquoted and stored at -20°C for up to a month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
What is the difference between this compound, II, and III? this compound, II, and III are all analogs of Substance P and act as NK1 receptor antagonists. However, they differ in their potency, selectivity, and side-effect profiles. Spantide II and III generally exhibit higher potency and lower histamine-releasing activity compared to this compound.[2][3]
Quantitative Data Summary
The following table summarizes the binding affinities and potencies of this compound, II, and III.
| Compound | Receptor Target | Binding Affinity (Ki) | Potency (pA2/pIC50) | Key Characteristics |
| This compound | NK1 | 230 nM (rat)[1] | pA2 = 7.0 (guinea pig taenia coli)[2] | The first generation Spantide; known to cause histamine release and has lower potency compared to Spantide II and III.[2][3] |
| NK2 | 8150 nM (rat)[1] | At high doses, can cause respiratory arrest.[1][3] | ||
| Spantide II | NK1 | - | pA2 = 7.7 (guinea pig taenia coli)[2] | Higher potency and lower histamine-releasing effect than this compound.[2] |
| NK2 | - | pIC50 = 6.0 (rabbit iris sphincter)[2] | ||
| Spantide III | NK1 | - | More potent than Spantide II in some models.[5] | Found to be a strong antagonist of Substance P in the trigemino-hypoglossal reflex.[3][5] |
| NK2 | - |
Experimental Protocols
Detailed Methodology for In Vitro Calcium Imaging Assay
This protocol describes how to measure the antagonist activity of this compound on the Substance P-induced calcium response in cells expressing the NK1 receptor.
Materials:
-
HEK293 cells stably expressing the human NK1 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Substance P
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed the NK1R-expressing HEK293 cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate for 24-48 hours.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in Assay Buffer. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and wash once with Assay Buffer.
-
Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with Assay Buffer to remove excess dye. Add 100 µL of Assay Buffer to each well.
-
-
Compound Preparation: Prepare a dilution series of this compound in Assay Buffer at 2x the final desired concentrations.
-
Antagonist Pre-incubation: Add 100 µL of the 2x this compound dilutions to the corresponding wells of the cell plate. Incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement:
-
Place the cell plate in the fluorescence microplate reader.
-
Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm excitation, 516 nm emission).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to automatically inject a solution of Substance P (at a concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Continue recording the fluorescence signal for at least 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Normalize the fluorescence signal (F) to the baseline fluorescence (F0) to obtain the F/F0 ratio.
-
Determine the peak response for each well.
-
Plot the peak response against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
-
Detailed Methodology for In Vivo Administration in a Mouse Model of Inflammation
This protocol provides a general guideline for the intraperitoneal (i.p.) administration of this compound in a mouse model of inflammation.
Materials:
-
This compound
-
Sterile, pyrogen-free saline (0.9% NaCl) or another appropriate vehicle
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Mice (strain and sex appropriate for the inflammation model)
Procedure:
-
Animal Acclimatization: Allow the mice to acclimate to the housing facility for at least one week before the experiment.
-
This compound Preparation:
-
On the day of injection, dissolve the required amount of lyophilized this compound in sterile saline to achieve the desired final concentration. A typical dose for anti-inflammatory effects might range from 10-50 µ g/mouse .[1] The final injection volume should be around 100-200 µL.
-
Ensure the solution is clear and free of particulates.
-
-
Animal Restraint: Gently restrain the mouse, for example, by scruffing the neck to expose the abdomen.
-
Intraperitoneal Injection:
-
Insert the needle into the lower right or left quadrant of the abdomen at a shallow angle (approximately 15-20 degrees) to avoid puncturing internal organs.
-
Gently inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring: Observe the animals for any adverse reactions following the injection.
-
Experimental Timeline: The timing of this compound administration relative to the induction of inflammation will depend on the specific experimental design (e.g., prophylactic or therapeutic treatment).
Detailed Methodology for Histamine Release Assay
This protocol outlines a method to assess the potential of this compound to induce histamine release from whole blood.
Materials:
-
Freshly collected heparinized whole blood
-
This compound
-
Release Buffer (e.g., PIPES buffer with Ca2+ and Mg2+)
-
Positive control (e.g., anti-IgE antibody)
-
Negative control (Release Buffer alone for spontaneous release)
-
Histamine ELISA kit
-
Microcentrifuge tubes
-
Water bath or incubator at 37°C
Procedure:
-
Compound Preparation: Prepare a dilution series of this compound in Release Buffer.
-
Assay Setup:
-
In separate microcentrifuge tubes, add an equal volume of heparinized whole blood and the different dilutions of this compound, the positive control, or the negative control. A typical ratio is 1:1 (e.g., 100 µL blood + 100 µL compound solution).
-
-
Incubation: Incubate the tubes at 37°C for 30-60 minutes to allow for histamine release.
-
Centrifugation: After incubation, centrifuge the tubes at a low speed (e.g., 400 x g) for 10 minutes at 4°C to pellet the cells.
-
Supernatant Collection: Carefully collect the supernatant, which contains the released histamine.
-
Histamine Quantification:
-
Determine the histamine concentration in the supernatants using a commercial Histamine ELISA kit, following the manufacturer's instructions.
-
To determine the total histamine content, lyse a separate aliquot of whole blood (e.g., by freeze-thawing or with a lysing agent) and measure the histamine concentration.
-
-
Data Analysis:
-
Calculate the percentage of histamine release for each condition using the following formula: % Histamine Release = [(Histamine in sample - Spontaneous histamine release) / (Total histamine - Spontaneous histamine release)] x 100
-
Visualizations
Caption: Troubleshooting workflow for inconsistent results with this compound.
Caption: NK1 receptor signaling pathway and the antagonistic action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Spantide II, a novel tachykinin antagonist having high potency and low histamine-releasing effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sav.sk [sav.sk]
- 4. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of antagonistic properties of substance P analogs, this compound, II and III, on evoked tongue jerks in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Spantide I Off-Target Effects in Research
Welcome to the technical support center for researchers utilizing Spantide I. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments due to the off-target effects of this peptide antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is primarily known as a competitive antagonist of the Neurokinin 1 (NK1) receptor, which is the preferred receptor for Substance P.
Q2: What are the known off-target effects of this compound?
This compound has several documented off-target effects, including:
-
Antagonism at the Neurokinin 2 (NK2) Receptor: Although it is more selective for NK1, this compound can also act as an antagonist at the NK2 receptor.[1]
-
Mast Cell Degranulation: this compound can directly induce the degranulation of mast cells, leading to the release of histamine and other inflammatory mediators. This effect is independent of its action on NK1 receptors.
-
Bombesin Receptor Antagonism: this compound has been shown to act as an antagonist at bombesin receptors.[2][3] However, its effectiveness in blocking bombesin-induced responses in vivo may be limited.[2]
-
Neurotoxicity: At higher concentrations, this compound has been observed to cause neurotoxic effects.[4]
Q3: We are observing mast cell degranulation in our negative controls containing only this compound. Is this expected?
Yes, this is a known off-target effect of this compound. It can directly activate mast cells, leading to the release of their granular content, including histamine. This is a crucial consideration when designing experiments, and appropriate controls are necessary to differentiate this non-specific effect from the effects of your experimental treatment.
Q4: Are there any alternatives to this compound with fewer off-target effects?
Yes, Spantide II was developed as a successor to this compound with a modified structure. Spantide II exhibits a lower propensity to induce histamine release from mast cells and has been reported to have negligible neurotoxicity.
Q5: Can this compound affect bradykinin receptors?
Currently, there is limited direct evidence in the readily available scientific literature to suggest a significant interaction of this compound with bradykinin receptors. Researchers should, however, remain aware of the possibility of uncharacterized off-target effects and employ appropriate controls.
Troubleshooting Guides
Issue 1: Unexpected Cellular Response (e.g., inflammation, edema) in in vivo studies.
| Possible Cause | Troubleshooting Steps |
| Mast Cell Degranulation | 1. Include an antihistamine co-treatment group: This can help to block the effects of histamine released due to this compound's direct action on mast cells. 2. Use a lower concentration of this compound: Titrate the concentration to find the lowest effective dose for NK1 antagonism with minimal mast cell activation. 3. Consider using Spantide II: Spantide II is known to have a reduced capacity for inducing histamine release. |
| Non-specific inflammation | 1. Perform histological analysis: Examine tissue sections for signs of inflammation that are independent of the expected experimental outcome. 2. Measure inflammatory markers: Assess the levels of pro-inflammatory cytokines in tissue homogenates or plasma. |
Issue 2: Inconsistent or Non-reproducible Results in Functional Assays (e.g., Calcium Imaging, Cell Proliferation).
| Possible Cause | Troubleshooting Steps |
| Off-target receptor antagonism (NK2, Bombesin) | 1. Use cell lines with specific receptor expression: Whenever possible, use cell lines that exclusively express the NK1 receptor to minimize confounding effects from other receptors. 2. Confirm receptor expression: Verify the expression profile of neurokinin and bombesin receptors in your experimental system using techniques like qPCR or Western blotting. 3. Use additional, more selective antagonists: Employ other NK1 antagonists with different chemical structures as controls to confirm that the observed effect is specific to NK1 blockade. |
| Peptide stability and solubility | 1. Prepare fresh solutions: this compound, like many peptides, can degrade in solution. Prepare fresh solutions for each experiment. 2. Follow proper solubility guidelines: Ensure the peptide is fully dissolved in the appropriate solvent and buffer to avoid precipitation and inaccurate concentrations. |
| Cytotoxicity at high concentrations | 1. Perform a dose-response curve for cytotoxicity: Determine the concentration range where this compound is not toxic to your cells using assays like MTT or LDH release. 2. Use the lowest effective concentration: Based on your functional assays, use the lowest concentration of this compound that provides effective antagonism of the NK1 receptor. |
Quantitative Data Summary
The following table summarizes the known binding affinities and functional potencies of this compound for its primary and off-target receptors.
| Receptor | Species | Assay Type | Value | Unit | Reference |
| NK1 | Rat | Binding Affinity (Ki) | 230 | nM | |
| NK2 | Rat | Binding Affinity (Ki) | 8150 | nM | |
| NK3 | Rat | Binding Affinity (Ki) | >10000 | nM | |
| Bombesin Receptor | - | Binding Inhibition | Potent | - | |
| Bombesin Receptor | - | Functional Antagonism (pA2) | Not Reported | - | - |
Key Experimental Protocols
Mast Cell Degranulation Assay (Histamine Release)
This protocol is designed to quantify the amount of histamine released from mast cells following treatment with this compound.
Materials:
-
Mast cell line (e.g., RBL-2H3) or primary mast cells
-
This compound
-
Positive control (e.g., Compound 48/80)
-
Negative control (vehicle)
-
Tyrode's buffer
-
o-phthaldialdehyde (OPT)
-
Perchloric acid
-
NaOH
-
HCl
-
Fluorometer
Procedure:
-
Culture mast cells to the desired density.
-
Wash the cells with Tyrode's buffer.
-
Resuspend the cells in Tyrode's buffer and aliquot into microcentrifuge tubes.
-
Add this compound, positive control, or negative control to the respective tubes and incubate at 37°C for 30 minutes.
-
Centrifuge the tubes to pellet the cells.
-
Collect the supernatant (contains released histamine).
-
Lyse the cell pellet with distilled water to measure the remaining intracellular histamine (total histamine).
-
To both supernatant and cell lysate samples, add perchloric acid to precipitate proteins.
-
Centrifuge and collect the supernatant.
-
Add NaOH and OPT to the supernatant and incubate.
-
Stop the reaction with HCl.
-
Measure the fluorescence using a fluorometer (Excitation: 360 nm, Emission: 450 nm).
-
Calculate the percentage of histamine release: (Fluorescence of supernatant / (Fluorescence of supernatant + Fluorescence of cell lysate)) * 100.
Functional Calcium Assay for GPCR Antagonism
This protocol measures the ability of this compound to inhibit the increase in intracellular calcium induced by an NK1 receptor agonist.
Materials:
-
Cells expressing the NK1 receptor (e.g., CHO-NK1 or HEK293-NK1)
-
This compound
-
NK1 receptor agonist (e.g., Substance P)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Seed the NK1 receptor-expressing cells in a 96-well plate and culture overnight.
-
Prepare the calcium dye loading solution containing the fluorescent dye and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells with HBSS to remove excess dye.
-
Add different concentrations of this compound to the wells and incubate for a specified pre-incubation time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the NK1 receptor agonist (e.g., Substance P) to all wells simultaneously using an automated injector.
-
Immediately start recording the fluorescence intensity over time.
-
Analyze the data by measuring the peak fluorescence response in each well.
-
Plot the agonist dose-response curves in the presence and absence of different concentrations of this compound to determine the antagonist's potency (e.g., by calculating the pA2 value).
Visualizations
Caption: Overview of this compound's primary and off-target interactions.
Caption: Proposed signaling pathway for this compound-induced mast cell degranulation.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spantide: failure to antagonize bombesin-induced stimulation of gastrin secretion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antagonism of bombesin in the CNS by substance P analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phage Display Screening for Agonists and Antagonists - Creative Biolabs [biotechphage.com]
Spantide I Reconstitution & Handling: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to dissolving and handling Spantide I for research use. Find detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure the successful preparation of this compound for your experiments.
Solubility Data
This compound is a peptide antagonist of the NK1 receptor and its solubility can be influenced by the solvent, concentration, and reconstitution method. The following table summarizes the reported solubility of this compound in water.
| Solvent | Reported Solubility | Source | Notes |
| Water | 1 mg/mL | R&D Systems[1] | - |
| Water | 90 mg/mL (at 25°C) | AbMole BioScience[2] | - |
| Water | 100 mg/mL | MedchemExpress[3][4] | May require sonication to achieve this concentration. |
Experimental Protocol: Reconstituting this compound
This protocol provides a step-by-step method for reconstituting lyophilized this compound. Following these steps will help ensure the peptide is properly dissolved and maintains its biological activity.
Materials:
-
Lyophilized this compound vial
-
Sterile, distilled water or desired buffer
-
Sterile pipette tips
-
Vortex mixer
-
Centrifuge
-
(Optional) Bath sonicator
Procedure:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 60 minutes.[5] This prevents condensation from forming inside the vial, which can affect the stability of the peptide.
-
Centrifuge the Vial: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom of the tube. This prevents any loss of material that may be on the cap or sides of the vial.
-
Add the Solvent: Carefully add the calculated volume of sterile, distilled water or your chosen buffer to the vial. To minimize foaming and potential degradation, gently dispense the solvent down the side of the vial.
-
Gentle Agitation: Gently swirl the vial or vortex at a low speed to mix the contents.[6][7] Avoid vigorous shaking, as this can cause the peptide to aggregate or degrade.
-
Assess Dissolution: Visually inspect the solution to ensure the peptide has completely dissolved. The solution should be clear and free of any visible particulates.
-
Sonication (if necessary): If the peptide does not fully dissolve with gentle mixing, sonication can be used to aid dissolution.[3][4] Place the vial in a bath sonicator for short intervals (e.g., 1-2 minutes) and check for dissolution.
-
Storage: Once dissolved, it is recommended to aliquot the this compound solution into smaller, single-use volumes and store them at -20°C or -80°C.[3][5] This will prevent degradation from repeated freeze-thaw cycles. For short-term storage, the solution can be kept at 4°C for a few days.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise when dissolving this compound.
Q1: The this compound powder is not dissolving completely in water, even after vortexing. What should I do?
A1: If this compound does not readily dissolve in water, you can try the following:
-
Sonication: As mentioned in the protocol, sonicating the vial in a water bath for a few minutes can help break up any aggregates and facilitate dissolution.[3][4]
-
Gentle Warming: Gently warming the solution to around 37°C may increase solubility. However, avoid excessive heat as it can degrade the peptide.
-
Acidic Solution: Since this compound is a basic peptide, dissolving it in a mildly acidic solution can improve its solubility. You can try reconstituting it in a small amount of 10% acetic acid and then diluting it with your experimental buffer.
Q2: My this compound solution appears cloudy or has precipitates. What does this mean and how can I fix it?
A2: Cloudiness or precipitation can indicate that the peptide has aggregated or exceeded its solubility limit in the chosen solvent.
-
Dilution: Try diluting the solution with more of the same solvent to see if the precipitate dissolves.
-
Change Solvent: If dilution does not work, the peptide may not be sufficiently soluble in the current solvent. Consider trying a different solvent system. For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used initially, followed by dilution with an aqueous buffer.
-
Filtration: If the issue is minor particulate matter, you can filter the solution through a sterile 0.22 µm filter to remove it.
Q3: For how long is the reconstituted this compound solution stable?
A3: It is highly recommended to use freshly prepared solutions of this compound, as it can be unstable in solution. For optimal results, prepare the solution on the same day of use. If you need to store the solution, aliquot it and freeze it at -20°C or -80°C. Under these conditions, it may be stable for up to a month at -20°C and up to six months at -80°C.[3] Always minimize freeze-thaw cycles.[3]
Q4: Can I store my reconstituted this compound at 4°C?
A4: Storing the solution at 4°C is only recommended for very short periods (a day or two). For longer-term storage, freezing is necessary to maintain the integrity of the peptide.
Q5: What is the recommended storage condition for the lyophilized this compound powder?
A5: Lyophilized this compound should be stored desiccated at -20°C.[1][5] Some suppliers recommend storage at -80°C for long-term stability (up to 2 years).[3]
Visual Workflow for Dissolving this compound
The following diagram illustrates the decision-making process for dissolving this compound, including troubleshooting steps.
Caption: Workflow for reconstituting this compound.
References
challenges in working with peptide antagonists like Spantide I
Welcome to the technical support center for Spantide I. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this peptide antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in an accessible format.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments with this compound.
| Question | Answer |
| My this compound won't dissolve. What should I do? | This compound is soluble in water up to 100 mg/mL, though sonication may be required to achieve this concentration[1]. For other peptides with solubility challenges, initial dissolution in a small amount of a stronger solvent like DMSO, followed by dilution with your aqueous buffer, can be effective. Always test the solubility of a small amount of the peptide first. |
| I'm observing inconsistent results in my experiments. What could be the cause? | Inconsistent results can stem from several factors, including peptide degradation, repeated freeze-thaw cycles, and tachyphylaxis. Ensure proper storage of stock solutions and avoid multiple freeze-thaw cycles by preparing single-use aliquots[1]. Be mindful of the potential for tachyphylaxis, or rapid desensitization of the receptor, with repeated application of this compound. |
| How should I store my this compound solutions? | For long-term storage, stock solutions of this compound should be stored at -80°C for up to 6 months. For shorter-term storage, -20°C for up to one month is recommended. It is crucial to keep the solutions sealed and protected from moisture[1]. |
| I'm concerned about off-target effects. What is known about this compound's selectivity? | This compound is a selective antagonist for the NK1 receptor, with a Ki of 230 nM. Its affinity for the NK2 receptor is significantly lower, with a Ki of 8150 nM[1]. However, like many peptides, it is not perfectly specific. This compound has been shown to induce histamine release from mast cells[2]. Its successor, Spantide II, was developed to have a lower histamine-releasing effect[2]. |
| Is this compound toxic to cells or animals? | Some studies have indicated potential neurotoxic effects associated with this compound[3][4]. When administered to the cerebral ventricles of rats, this compound caused respiratory arrest[1]. The development of Spantide II was, in part, to create an antagonist with negligible neurotoxicity[3][4]. Researchers should carefully consider the dosage and route of administration in their experimental design. |
| What is tachyphylaxis and how can it affect my experiments with this compound? | Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration. If you are applying this compound in quick succession, you may observe a diminished antagonist effect. To mitigate this, consider increasing the time between treatments or using a washout period in your experimental design. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound and the closely related Spantide II, which can be used as a reference.
Table 1: this compound Receptor Binding Affinity
| Receptor | Ki (nM) |
| NK1 | 230[1] |
| NK2 | 8150[1] |
| NK3 | No significant antagonism observed[3] |
Table 2: Spantide Family Antagonist Potency at NK1 and NK2 Receptors
Note: A higher pA2 value indicates greater antagonist potency.
| Antagonist | NK1 Receptor (pA2) | NK2 Receptor (pA2) |
| This compound | Lowest | Lowest |
| Spantide II | Higher than this compound | Higher than this compound |
| Spantide III | Lower than Spantide II | Highest |
Source: Adapted from a study comparing the antagonist activity of the spantide family[3].
Table 3: Stability Profile of Spantide II in Aqueous Solution (as a proxy for this compound)
Note: This data is for Spantide II and should be used as an estimation for this compound due to their structural similarity. T90% is the time at which 90% of the initial concentration remains.
| pH | Temperature (°C) | Half-life (days) | T90% (days) | Degradation Pathway |
| <2 | - | Susceptible to degradation | - | Hydrolysis of peptide bonds[1] |
| 3-5 | 60 | 95 (at pH 3.0) | - | Maximum stability[1] |
| >5 | - | Susceptible to degradation | - | Hydrolysis of peptide bonds[1] |
| Neutral (in 50% aqueous ethanol) | 25 | - | 230 | Hydrolysis, racemization, cleavage, diketopiperazine formation[1] |
Experimental Protocols
Protocol 1: Reconstitution and Storage of this compound
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water
-
Ultrasonic bath (optional)
-
Sterile, low-protein binding microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
To reconstitute, add the appropriate volume of sterile water to achieve the desired stock concentration (e.g., for a 10 mg/mL stock solution, add 1 mL of water to 10 mg of this compound).
-
Gently vortex or swirl the vial to dissolve the peptide. If necessary, use an ultrasonic bath to aid dissolution[1].
-
Once dissolved, aliquot the stock solution into single-use, sterile, low-protein binding microcentrifuge tubes. This will prevent contamination and degradation from repeated freeze-thaw cycles.
-
For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), store at -20°C[1].
-
When ready to use, thaw an aliquot at room temperature or on ice. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Tachyphylaxis Assay
Objective: To determine if repeated application of this compound leads to a diminished antagonistic effect on Substance P-induced cellular response (e.g., calcium mobilization).
Materials:
-
Cells expressing the NK1 receptor (e.g., CHO-K1 cells)
-
Substance P
-
This compound
-
Appropriate cell culture medium and buffers
-
Calcium imaging system or other appropriate assay readout for cellular response
Procedure:
-
Plate the NK1 receptor-expressing cells at an appropriate density in a multi-well plate suitable for your assay system.
-
Allow the cells to adhere and grow overnight.
-
Initial Stimulation: Stimulate the cells with a known concentration of Substance P that elicits a submaximal response. Record the cellular response (e.g., change in intracellular calcium).
-
Washout: Thoroughly wash the cells with fresh, warm media or buffer to remove Substance P.
-
Antagonist Application 1: Incubate the cells with a specific concentration of this compound for a predetermined amount of time (e.g., 15-30 minutes).
-
Challenge 1: While still in the presence of this compound, stimulate the cells again with the same concentration of Substance P used in step 3. Record the cellular response. The response should be attenuated compared to the initial stimulation.
-
Washout: Thoroughly wash the cells to remove both this compound and Substance P.
-
Resting Period: Allow the cells to recover in fresh media for a defined period (e.g., 1 hour).
-
Antagonist Application 2 (Repeated): Re-apply the same concentration of this compound to the same cells.
-
Challenge 2: Stimulate the cells again with Substance P and record the response.
-
Analysis: Compare the antagonistic effect of this compound in "Challenge 1" versus "Challenge 2." A reduced antagonistic effect in the second challenge suggests tachyphylaxis.
Visualizations
Caption: NK1 receptor signaling pathway and its inhibition by this compound.
Caption: Recommended workflow for handling and using this compound.
Caption: Challenges and mitigation strategies for working with this compound.
References
- 1. Stability and degradation profiles of Spantide II in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of pramlintide degradation in aqueous solution as a function of temperature and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. siRNA off-target effects in genome-wide screens identify signaling pathway members - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in Spantide I Experiments
Welcome to the technical support center for Spantide I, a selective neurokinin-1 (NK1) receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, execution, and troubleshooting to ensure reproducible results in their this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic undecapeptide that acts as a competitive antagonist of the neurokinin-1 (NK1) receptor, which is the primary receptor for the neuropeptide Substance P. By binding to the NK1 receptor, this compound blocks the downstream signaling cascade typically initiated by Substance P, which is involved in various physiological processes including inflammation, pain transmission, and smooth muscle contraction.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in water up to 1 mg/mL. For stock solutions, it is recommended to dissolve this compound in sterile water or an appropriate buffer. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months.
Q3: What is the selectivity profile of this compound?
A3: this compound displays selectivity for the NK1 receptor over the NK2 receptor. The inhibitory constant (Ki) for the rat NK1 receptor is approximately 230 nM, while for the rat NK2 receptor, it is significantly higher at around 8150 nM.
Q4: Are there any known off-target effects of this compound?
A4: Some in vitro studies have suggested that this compound can interact with bombesin receptors[1]. However, in vivo studies have questioned the physiological relevance of this interaction, as this compound failed to antagonize bombesin-induced effects in dogs[2]. Researchers should be aware of this potential for off-target activity and consider appropriate controls.
Q5: What are some potential adverse effects of this compound observed in animal studies?
A5: At high concentrations, particularly when administered directly to the central nervous system, this compound has been reported to cause neurotoxic effects and even respiratory arrest in rats. It is crucial to perform dose-response studies to determine the optimal, non-toxic concentration for your specific experimental model. This compound has also been noted to induce histamine release from mast cells, an effect that was reduced in the subsequent analog, Spantide II[3].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or weak antagonist effect observed | Improper this compound preparation or storage: The peptide may have degraded due to improper storage, repeated freeze-thaw cycles, or incorrect solvent. | Prepare fresh stock solutions of this compound in the recommended solvent and store them in aliquots at -20°C or -80°C. |
| Incorrect concentration: The concentration of this compound may be too low to effectively compete with Substance P. | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and agonist concentration. | |
| Low NK1 receptor expression: The cell line or tissue being used may have low or no expression of the NK1 receptor. | Verify NK1 receptor expression in your experimental model using techniques such as qPCR, Western blot, or flow cytometry. | |
| Agonist concentration too high: A very high concentration of Substance P may overcome the competitive antagonism of this compound. | Optimize the concentration of Substance P to be in the EC50 to EC80 range for your assay. | |
| Inconsistent or variable results | Peptide solubility issues: this compound may not be fully dissolved, leading to inconsistent concentrations in the assay. | Ensure complete dissolution of the peptide. Gentle warming or sonication may aid in solubilization. Consider performing a solubility test. |
| Assay variability: Inconsistent cell numbers, incubation times, or reagent additions can lead to variability. | Standardize all assay parameters, including cell seeding density, incubation times, and reagent handling. Use positive and negative controls in every experiment. | |
| Peptide sticking to plasticware: Peptides can adsorb to plastic surfaces, reducing the effective concentration. | Use low-protein-binding tubes and pipette tips. Consider adding a carrier protein like BSA (0.1%) to your buffers, if compatible with your assay. | |
| Unexpected cellular toxicity | High concentration of this compound: As mentioned, high concentrations can be neurotoxic. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your cells. |
| TFA counter-ion effects: Peptides are often supplied as trifluoroacetate (TFA) salts, which can be cytotoxic at high concentrations. | If significant toxicity is observed, consider exchanging the TFA counter-ion for a more biocompatible one, such as acetate or hydrochloride, through HPLC or ion-exchange chromatography. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Receptor | Species | Value | Reference |
| Ki | NK1 | Rat | 230 nM | Vendor Data |
| Ki | NK2 | Rat | 8150 nM | Vendor Data |
| pA2 | Tachykinin Receptors | Rat (spinal motoneurons) | 6.5 | [4][5] |
| pIC50 | Tachykinin-mediated neurotransmission | Rabbit (iris sphincter) | 5.1 |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. pIC50 is the negative logarithm of the molar concentration of an inhibitor that produces 50% of the maximum possible inhibition.
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays
This protocol provides a general framework for studying the antagonist effect of this compound in a cell-based assay. Specific parameters such as cell type, agonist concentration, and incubation time should be optimized for each experiment.
Materials:
-
Cells expressing the NK1 receptor
-
Complete cell culture medium
-
This compound
-
Substance P (agonist)
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+)
-
Assay plate (e.g., 96-well plate)
-
Plate reader or other appropriate detection instrument
Procedure:
-
Cell Seeding: Seed the NK1 receptor-expressing cells into the assay plate at a predetermined density and allow them to adhere overnight.
-
This compound Pre-incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add the this compound dilutions to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (assay buffer without this compound).
-
-
Agonist Stimulation:
-
Prepare a solution of Substance P in assay buffer at a concentration that will yield a final concentration in the EC50-EC80 range.
-
Add the Substance P solution to the wells containing this compound or vehicle.
-
-
Incubation and Detection:
-
Incubate the plate for the appropriate time to allow for the cellular response (e.g., calcium flux, cAMP production, etc.).
-
Measure the response using the appropriate detection method.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Generate dose-response curves and calculate the IC50 of this compound.
-
Calcium Flux Assay Protocol
This protocol outlines the measurement of intracellular calcium mobilization, a common downstream effect of NK1 receptor activation, and its inhibition by this compound.
Materials:
-
Cells expressing the NK1 receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+)
-
This compound
-
Substance P
-
Fluorescent plate reader with an injection system
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye with Pluronic F-127 in assay buffer according to the manufacturer's instructions.
-
Remove the culture medium, wash the cells with assay buffer, and add the dye loading solution.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells 2-3 times with assay buffer to remove excess dye. Leave a final volume of assay buffer in each well.
-
Assay Measurement:
-
Place the plate in the fluorescent plate reader and allow the temperature to equilibrate to 37°C.
-
Set the reader to record fluorescence over time.
-
Establish a baseline fluorescence reading for each well.
-
Inject the this compound solution (or vehicle) into the wells and continue recording.
-
After a short pre-incubation (e.g., 1-5 minutes), inject the Substance P solution and record the change in fluorescence.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Indo-1) after agonist addition.
-
Determine the inhibitory effect of this compound on the Substance P-induced calcium flux.
-
Visualizations
NK1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the NK1 receptor upon activation by Substance P and its inhibition by this compound.
Experimental Workflow for this compound Antagonist Assay
Caption: A typical experimental workflow for evaluating the antagonist activity of this compound in a cell-based assay.
Troubleshooting Logic for 'No Effect'
Caption: A logical troubleshooting workflow for addressing a lack of antagonist effect in this compound experiments.
References
- 1. The antagonism of bombesin in the CNS by substance P analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spantide: failure to antagonize bombesin-induced stimulation of gastrin secretion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spantide II, an effective tachykinin antagonist having high potency and negligible neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of a tachykinin antagonist, spantide, as examined on rat spinal motoneurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological profile of a tachykinin antagonist, spantide, as examined on rat spinal motoneurones - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Spantide I vs. Spantide II: A Comparative Guide to Potency and Selectivity
A detailed analysis of two prominent tachykinin receptor antagonists, Spantide I and Spantide II, reveals significant differences in their potency, receptor selectivity, and side effect profiles. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by quantitative data and detailed experimental protocols, to inform the selection of the appropriate antagonist for their research needs.
This compound and Spantide II are synthetic undecapeptide analogs of Substance P (SP), a neuropeptide involved in a wide range of physiological processes, including inflammation, pain transmission, and smooth muscle contraction. Both peptides act as competitive antagonists at neurokinin-1 (NK-1) receptors, the primary receptor for Substance P. However, modifications in the amino acid sequence of Spantide II have resulted in a more potent and selective antagonist with a more favorable safety profile compared to its predecessor, this compound.
Quantitative Comparison of Potency
Experimental data consistently demonstrates the superior potency of Spantide II as a Substance P antagonist. This is evident across various in vitro assays measuring the antagonists' ability to inhibit SP-induced biological responses.
| Antagonist | Parameter | Value | Receptor/Tissue | Reference |
| This compound | Ki | 230 nM | NK1 Receptor | [1] |
| Ki | 8150 nM | NK2 Receptor | [1] | |
| pA2 | 7.0 | Guinea pig taenia coli | ||
| pIC50 | 5.1 | Rabbit isolated iris sphincter | ||
| Spantide II | pKB | 7.08 | NK1 Receptor (Guinea-pig ileum) | [2] |
| pA2 | 7.7 | Guinea pig taenia coli | ||
| pIC50 | 6.0 | Rabbit isolated iris sphincter |
Note: pA2 and pIC50 are negative logarithms of the molar concentration of an antagonist that produces a specific level of inhibition. A higher value indicates greater potency. Ki and pKB are inhibition constants, with a lower value indicating greater binding affinity.
The rank order of antagonism at the NK-1 receptor has been established as Spantide II > this compound.[3] Furthermore, Spantide II is less effective in releasing histamine from mast cells and exhibits negligible neurotoxicity, addressing significant drawbacks associated with this compound.[4][5] this compound, in some experimental models, has been shown to cause a complete respiratory arrest.[6]
Structural Differences
The enhanced potency and improved side effect profile of Spantide II are attributed to specific substitutions in its amino acid sequence compared to this compound.
-
This compound: D-Arg¹, Pro², Lys³, Pro⁴, Gln⁵, Gln⁶, D-Trp⁷, Phe⁸, D-Trp⁹, Leu¹⁰, Leu¹¹-NH₂
-
Spantide II: [D-Lys(Nic)¹], Pro², Pal(3)³, Pro⁴, D-Phe(Cl₂)⁵, Asn⁶, D-Trp⁷, Phe⁸, D-Trp⁹, Leu¹⁰, Nle¹¹-NH₂[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by these antagonists and a general workflow for assessing their potency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activity of peptide and non-peptide antagonists at peripheral NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of substance P and the NK-1 receptor in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spantide II, an effective tachykinin antagonist having high potency and negligible neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of antagonistic properties of substance P analogs, this compound, II and III, on evoked tongue jerks in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Spantide I vs. Spantide III: A Comparative Analysis of Tachykinin Receptor Antagonism
A detailed comparison of the antagonist activity of Spantide I and Spantide III, focusing on their potency at neurokinin (NK) receptors. This guide provides researchers, scientists, and drug development professionals with a concise summary of their comparative efficacy, supported by experimental data and detailed methodologies.
This compound and Spantide III are synthetic peptide antagonists of Substance P (SP), a neuropeptide belonging to the tachykinin family. They exert their effects by competitively blocking tachykinin receptors, primarily the neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors. While both were developed as tools to study the physiological roles of Substance P, subsequent research has revealed significant differences in their antagonist potency and pharmacological profile. This guide provides a comparative overview of their antagonist activity based on available experimental data.
Quantitative Comparison of Antagonist Activity
The antagonist potency of this compound and Spantide III has been evaluated in functional assays measuring their ability to inhibit the intracellular calcium mobilization induced by neurokinin receptor agonists. A key study utilizing an aequorin luminescence-based functional calcium assay established a clear rank order of potency for these compounds at human NK1 and NK2 receptors.[1][2]
| Compound | Receptor | Antagonist Potency (Rank Order) |
| This compound | NK1 | Spantide II > Spantide III > This compound |
| Spantide III | NK1 | Spantide II > Spantide III > this compound |
| This compound | NK2 | Spantide III > Spantide II > This compound |
| Spantide III | NK2 | Spantide III > Spantide II > this compound |
Table 1: Comparative antagonist potency of this compound and Spantide III at human NK1 and NK2 receptors. The rank order is based on data from an aequorin luminescence-based functional calcium assay.[1][2]
As the data indicates, Spantide III is a more potent antagonist than this compound at both the NK1 and NK2 receptors.[1][2] Notably, at the NK2 receptor, Spantide III demonstrates the highest potency among the three tested spantides (this compound, II, and III).[1]
Further qualitative evidence for the superior antagonist activity of Spantide III comes from in vivo studies. In a rat model measuring evoked tongue jerks, perfusion with Spantide III caused a significant, dose-dependent decrease in the response to Substance P.[3][4][5] In the same study, this compound could not be effectively evaluated as it induced complete respiratory arrest in the test animals, suggesting a more toxic or non-specific profile in this particular experimental setup.[3][4][5]
Signaling Pathway and Mechanism of Action
This compound and Spantide III act as competitive antagonists at neurokinin receptors, which are G-protein coupled receptors (GPCRs). The binding of Substance P to the NK1 receptor activates the Gαq/11 signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which in turn activates various downstream cellular responses. This compound and Spantide III prevent this cascade by blocking the initial binding of Substance P to the NK1 receptor.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Spantide I efficacy vs non-peptide NK1 antagonists
A Comparative Guide to the Efficacy of Spantide I Versus Non-Peptide NK1 Antagonists
This guide provides a detailed comparison of the peptide-based Neurokinin-1 (NK1) receptor antagonist, this compound, and the class of non-peptide NK1 receptor antagonists. The comparison focuses on their efficacy, supported by quantitative data, and outlines the experimental methodologies used for their evaluation. This information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.
Introduction
The Neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP), is a key target in the development of therapies for a range of conditions, including chemotherapy-induced nausea and vomiting (CINV), pain, inflammation, and psychiatric disorders.[1][2] The first antagonists developed for this receptor were peptide-based, derived from the structure of Substance P itself, with this compound being a notable example.[1][3] However, these early peptide antagonists were hampered by several limitations, including poor oral bioavailability, metabolic instability, and undesirable side effects.[4] This led to the development of highly potent and selective non-peptide NK1 receptor antagonists, which have largely superseded their peptide predecessors in clinical applications.[1][4]
Mechanism of Action: The NK1 Receptor Signaling Pathway
Both this compound and non-peptide antagonists act by competitively blocking the binding of Substance P to the NK1 receptor, a G protein-coupled receptor (GPCR).[1][5] Upon binding of its natural ligand, Substance P, the NK1 receptor activates intracellular signaling cascades. This activation leads to various physiological responses, including pain transmission, inflammation, and the vomiting reflex.[1][6] By inhibiting the initial binding of Substance P, these antagonists prevent the downstream signaling and the subsequent physiological effects.[1]
The binding site for non-peptide antagonists is located within the hydrophobic core of the receptor, between transmembrane domains 3 through 7.[7]
Figure 1: Simplified NK1 Receptor Signaling Pathway.
Comparative Efficacy: Binding Affinity
The primary measure of an antagonist's efficacy at the molecular level is its binding affinity for the target receptor, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity. Non-peptide antagonists demonstrate significantly higher affinity for the human NK1 receptor compared to this compound.
| Compound Class | Compound | Receptor Binding Affinity (Ki or IC50) |
| Peptide Antagonist | This compound | Ki: 230 nM[8][9] |
| Non-Peptide Antagonist | Aprepitant | IC50: 0.1 nM; Ki: 0.12 nM[4][10] |
| Non-Peptide Antagonist | Netupitant | Ki: 1.0 nM[10] |
| Non-Peptide Antagonist | Rolapitant | Ki: 0.66 nM[10] |
| Non-Peptide Antagonist | Casopitant | IC50: 0.16 nM (ferret NK1 receptor)[11] |
As the data indicates, non-peptide antagonists like aprepitant are over 1000-fold more potent than this compound in binding to the NK1 receptor.[4][8][9][10] this compound also shows some affinity for the NK2 receptor (Ki: 8150 nM), making it less selective than the non-peptide alternatives.[8][9]
In Vivo Efficacy and Clinical Utility
While both classes of antagonists can block NK1 receptor-mediated responses in vivo, their overall profiles differ significantly.
-
This compound: In preclinical models, this compound has been shown to reduce inflammation and bacterial load in corneal infections.[8] However, its utility is limited by significant drawbacks. It is known to be neurotoxic and can induce histamine release from mast cells.[3][12] Furthermore, as a peptide, it has poor metabolic stability and cannot effectively cross the blood-brain barrier, limiting its use for centrally-mediated conditions.[4] Some studies have reported that this compound can cause complete respiratory arrest in animal models when administered to the brain.[8]
-
Non-Peptide Antagonists: This class of drugs, exemplified by aprepitant, has achieved widespread clinical use, particularly for the prevention of CINV.[6] Their key advantages include:
-
High Potency and Selectivity: Strong and specific binding to the NK1 receptor.[4][10]
-
Oral Bioavailability: Can be administered orally, unlike most peptide drugs.[6]
-
Central Nervous System Penetration: They can cross the blood-brain barrier to act on NK1 receptors in the brain, which is crucial for their antiemetic effects.[6][11]
-
Favorable Safety Profile: Generally well-tolerated with manageable side effects.[13]
-
Positron emission tomography (PET) studies in humans have confirmed that therapeutic doses of non-peptide antagonists like aprepitant and netupitant achieve greater than 90% occupancy of NK1 receptors in the brain, which is considered a predictor of clinical efficacy.[10]
Experimental Protocols
Below are generalized protocols for key experiments used to evaluate and compare NK1 receptor antagonists.
In Vitro Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound for the NK1 receptor.
Objective: To calculate the Ki of this compound and non-peptide antagonists by measuring their ability to displace a radiolabeled ligand from the NK1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Substance P or another high-affinity radiolabeled NK1 antagonist.
-
Test compounds: this compound and various non-peptide antagonists at a range of concentrations.
-
Assay buffer (e.g., Tris-HCl with BSA, MgCl₂, and peptidase inhibitors).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: In assay tubes, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the unlabeled test compound. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vivo Antiemetic Efficacy Model (Gerbil Foot-Tapping)
This model assesses the central activity of NK1 antagonists.
Objective: To evaluate the ability of systemically administered antagonists to inhibit the foot-tapping behavior induced by a centrally administered NK1 receptor agonist in gerbils.
Materials:
-
Male gerbils.
-
NK1 receptor agonist (e.g., GR73632).
-
Test compounds: this compound and non-peptide antagonists (e.g., Netupitant, Aprepitant).
-
Vehicle for drug administration (e.g., saline, Tween 80 solution).
-
Intracerebroventricular (i.c.v.) and intraperitoneal (i.p.) or oral (p.o.) injection supplies.
Procedure:
-
Animal Acclimatization: Acclimate animals to the testing environment.
-
Antagonist Administration: Administer the test compound or vehicle to groups of gerbils via the desired route (e.g., i.p. or p.o.) at various doses.
-
Pre-treatment Time: Allow a set amount of time (e.g., 60 minutes) for the drug to be absorbed and distributed.
-
Agonist Challenge: Administer a fixed dose of the NK1 agonist directly into the cerebral ventricles (i.c.v.) to induce the foot-tapping response.
-
Behavioral Observation: Immediately after the agonist challenge, place each animal in an individual observation cage and count the number of foot taps over a defined period (e.g., 5 minutes).
-
Data Analysis: Compare the mean number of foot taps in the drug-treated groups to the vehicle-treated control group. Calculate the percent inhibition for each dose and determine the ID50 (the dose required to inhibit the response by 50%).[14]
Figure 2: General Workflow for Evaluating NK1 Antagonists.
Conclusion
The development of NK1 receptor antagonists has transitioned from early peptide-based compounds like this compound to highly potent and selective non-peptide molecules. While this compound was a valuable early tool for studying the NK1 receptor, its efficacy is significantly lower than that of non-peptide antagonists. Furthermore, its poor pharmacokinetic properties and potential for toxicity render it unsuitable for clinical use.[4][12] Non-peptide antagonists, such as aprepitant, have overcome these limitations, demonstrating superior binding affinity, oral bioavailability, central nervous system penetration, and a well-established clinical safety and efficacy profile, particularly in the management of chemotherapy-induced nausea and vomiting.[6][10] For these reasons, non-peptide antagonists represent the current standard for therapeutic applications targeting the NK1 receptor.
References
- 1. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Involvement of substance P and the NK-1 receptor in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]
Spantide I: A Comparative Guide to its Validation as a Selective NK1 Blocker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Spantide I as a selective antagonist for the Neurokinin-1 (NK1) receptor. It offers a detailed comparison with other prominent NK1 receptor blockers, supported by quantitative experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Comparative Performance of NK1 Receptor Antagonists
The following table summarizes the binding affinities (Ki) and/or inhibitory concentrations (IC50) of this compound and a selection of other peptide and non-peptide NK1 receptor antagonists. Lower values indicate higher affinity or potency.
| Compound | Type | Receptor | Species | Ki (nM) | IC50 (nM) | Citation(s) |
| This compound | Peptide | NK1 | Rat | 230 | - | [1] |
| NK2 | Rat | 8150 | - | [1] | ||
| NK3 | Rat | >10000 | - | [1] | ||
| Spantide II | Peptide | NK1 | Guinea Pig | - | pA2=7.7 | [2] |
| Aprepitant | Non-peptide | NK1 | Human | - | 0.1 - 5000 | [3][4] |
| NK2 | Human | - | 4500 | [4] | ||
| NK3 | Human | - | 300 | [4] | ||
| Fosaprepitant | Non-peptide (Prodrug of Aprepitant) | NK1 | Human | - | 1.2 | [5][6] |
| Netupitant | Non-peptide | NK1 | Human | - | pKB=8.87 | [7] |
| Rolapitant | Non-peptide | NK1 | Human | 0.66 | - | [8] |
| Casopitant | Non-peptide | NK1 | Human | - | - | [9][10][11] |
| Maropitant | Non-peptide | NK1 | Dog | - | - | [12][13] |
pA2 and pKB are measures of antagonist potency derived from functional assays.
Experimental Protocols
Radioligand Binding Assay for NK1 Receptor Affinity
This protocol is a standard method to determine the binding affinity (Ki) of a test compound for the NK1 receptor.
Objective: To measure the competitive displacement of a radiolabeled NK1 receptor ligand by an unlabeled antagonist (e.g., this compound).
Materials:
-
Membrane preparations from cells expressing the NK1 receptor (e.g., CHO-K1 or U-373 MG cells).
-
Radiolabeled NK1 receptor antagonist (e.g., [³H]Substance P or [¹²⁵I]His-Substance P).
-
Unlabeled test compounds (e.g., this compound and other antagonists).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[14][15]
Functional Assay: Calcium Mobilization
This protocol assesses the functional antagonism of the NK1 receptor by measuring changes in intracellular calcium levels.
Objective: To determine the ability of a test compound to inhibit Substance P-induced calcium mobilization in cells expressing the NK1 receptor.
Materials:
-
Cells stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Substance P (agonist).
-
Test compounds (e.g., this compound and other antagonists).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) or a photoprotein (e.g., aequorin).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Fluorometric imaging plate reader (FLIPR) or a luminometer.
Procedure:
-
Cell Plating: Seed the NK1 receptor-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Incubation: Add varying concentrations of the test antagonist to the wells and incubate for a predetermined period.
-
Agonist Stimulation: Place the plate in the plate reader and add a fixed concentration of Substance P to all wells to stimulate the NK1 receptor.
-
Signal Detection: Measure the change in fluorescence or luminescence intensity over time.
-
Data Analysis: Determine the concentration of the antagonist that produces 50% inhibition of the agonist-induced calcium response (EC50). The data can be used to determine the nature of the antagonism (competitive vs. non-competitive) by performing a Schild analysis.[2][16][17][18][19][20]
Visualizing Key Pathways and Processes
NK1 Receptor Signaling Pathway
The binding of the endogenous ligand, Substance P, to the NK1 receptor (a G-protein coupled receptor) initiates a signaling cascade that leads to various physiological responses.
Caption: NK1 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for NK1 Antagonist Validation
The validation of a compound as a selective NK1 antagonist typically follows a structured experimental workflow, from initial screening to in vivo efficacy studies.
Caption: A typical experimental workflow for validating a selective NK1 receptor antagonist.
Logical Relationship of this compound to Other NK1 Antagonists
This compound belongs to the first generation of peptide-based NK1 antagonists. Subsequent research has led to the development of more potent peptide and non-peptide antagonists with improved pharmacokinetic properties.
Caption: The developmental relationship of this compound to other NK1 receptor antagonists.
References
- 1. Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic evaluation of fosaprepitant dimeglumine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Casopitant: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of casopitant mesylate, a neurokinin 1 (NK1)-receptor antagonist, in prevention of chemotherapy-induced nausea and vomiting in patients receiving cisplatin-based highly emetogenic chemotherapy: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase 2 trial results with the novel neurokinin-1 receptor antagonist casopitant in combination with ondansetron and dexamethasone for the prevention of chemotherapy-induced nausea and vomiting in cancer patients receiving moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The pharmacokinetics of maropitant, a novel neurokinin type-1 receptor antagonist, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The neurokinin-1 antagonist activity of maropitant, an antiemetic drug for dogs, in a gerbil model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. xenotech.com [xenotech.com]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Table 7, Calcium mobilization assay protocol for the CHO-M1 cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. bu.edu [bu.edu]
- 20. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Spantide I: A Comparative Analysis of its Cross-Reactivity with Neurokinin Receptors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Spantide I's binding affinity for neurokinin 1 (NK1), neurokinin 2 (NK2), and neurokinin 3 (NK3) receptors. The information is supported by experimental data and detailed methodologies to facilitate informed decisions in research and development.
This compound is a synthetic undecapeptide that acts as a competitive antagonist at neurokinin (NK) receptors. Its selectivity profile is crucial for its use as a research tool and for its potential therapeutic applications. This guide summarizes the quantitative data on this compound's cross-reactivity and outlines the experimental protocols used to determine these binding affinities.
Comparative Binding Affinity of this compound
This compound exhibits a clear preference for the NK1 receptor over the NK2 and NK3 receptors. The following table summarizes the inhibitor constant (Ki) values, which represent the concentration of this compound required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | This compound Ki (nM) | Selectivity vs. NK1 |
| NK1 (rat) | 230[1] | - |
| NK2 (rat) | 8150[1] | ~35-fold lower affinity |
| NK3 (rat) | >10000[1] | >43-fold lower affinity |
The data clearly indicates that this compound is a selective NK1 receptor antagonist, with significantly lower affinity for NK2 and practically no significant binding to NK3 receptors at concentrations where it effectively blocks the NK1 receptor.[1] Studies have shown that this compound, along with its analogs Spantide II and III, act as competitive antagonists at NK1 and NK2 receptors but do not antagonize agonist-induced responses at the NK3 receptor.[2]
Experimental Protocols
The determination of the binding affinity of this compound for neurokinin receptors is typically performed using competitive radioligand binding assays or functional assays.
Competitive Radioligand Binding Assay
This method measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibitor constant (Ki) of this compound for NK1, NK2, and NK3 receptors.
Materials:
-
Cell membranes or tissue homogenates expressing the specific neurokinin receptor subtype (NK1, NK2, or NK3).
-
A high-affinity radiolabeled ligand specific for each receptor (e.g., [³H]-Substance P for NK1, [³H]-Neurokinin A for NK2, [³H]-Senktide for NK3).
-
This compound at a range of concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate additives like MgCl₂, bovine serum albumin, and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A fixed concentration of the radiolabeled ligand and varying concentrations of this compound are incubated with the receptor-containing membranes in the assay buffer.
-
Equilibrium: The mixture is incubated for a sufficient time at a specific temperature (e.g., room temperature or 4°C) to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free (unbound) radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[3][4]
Functional Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit the functional response (e.g., increase in intracellular calcium) induced by an agonist.
Objective: To determine the functional antagonism of this compound at neurokinin receptors.
Materials:
-
Recombinant cell lines expressing the specific neurokinin receptor subtype (NK1, NK2, or NK3) and a calcium-sensitive photoprotein like aequorin.
-
Agonists for each receptor (e.g., Substance P for NK1, Neurokinin A for NK2, Neurokinin B for NK3).
-
This compound at a range of concentrations.
-
Cell culture medium and buffers.
-
Luminometer.
Procedure:
-
Cell Preparation: Cells are cultured and loaded with coelenterazine, the substrate for aequorin.
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of this compound for a specific period.
-
Agonist Stimulation: A fixed concentration of the respective agonist is added to the cells.
-
Signal Detection: The activation of the receptor by the agonist leads to an increase in intracellular calcium, which triggers aequorin to oxidize coelenterazine, resulting in the emission of light. This luminescence is measured by a luminometer.[2]
-
Data Analysis: The inhibitory effect of this compound is determined by the reduction in the agonist-induced luminescence. The data is used to calculate the potency of this compound as an antagonist.[2]
Signaling Pathways and Experimental Workflow
Neurokinin Receptor Signaling Pathway
Neurokinin receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq alpha subunit.[5][6] Upon activation by their endogenous ligands (Substance P for NK1, Neurokinin A for NK2, and Neurokinin B for NK3), a conformational change in the receptor activates the Gq protein. This initiates a downstream signaling cascade.
Caption: General signaling pathway of neurokinin receptors.
Experimental Workflow for Competitive Binding Assay
The following diagram illustrates the logical steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
A Comparative Analysis of Spantide I and Aprepitant: Two Key Antagonists of the Neurokinin-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Spantide I and aprepitant, two prominent antagonists of the Neurokinin-1 (NK1) receptor. By examining their mechanisms of action, receptor binding affinities, pharmacokinetic profiles, and the signaling pathways they modulate, this document aims to offer a comprehensive resource for researchers in pharmacology and drug development. The information is supported by experimental data and detailed methodologies for key assays.
Introduction to this compound and Aprepitant
This compound is a synthetic, competitive peptide antagonist of the NK1 receptor. As an analogue of Substance P (SP), the natural ligand for the NK1 receptor, this compound has been primarily utilized as a research tool to investigate the physiological roles of SP and the NK1 receptor in various biological processes, including inflammation and pain.
Aprepitant is a potent, selective, non-peptide antagonist of the human NK1 receptor. It has achieved significant clinical success and is approved for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). Its development marked a significant advancement in antiemetic therapy.
Mechanism of Action
Both this compound and aprepitant exert their effects by competitively blocking the binding of Substance P to the NK1 receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by SP, initiates a cascade of intracellular signaling events. By inhibiting this interaction, both compounds prevent the downstream signaling that leads to various physiological responses, including the emetic reflex, inflammation, and pain transmission.
Quantitative Performance Data
The following tables summarize the key quantitative parameters for this compound and aprepitant based on available experimental data. It is important to note that these values are derived from various studies and experimental conditions may differ.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Species | Assay Type | Ki (nM) | IC50 (nM) | Citation(s) |
| This compound | NK1 | Rat | Radioligand Binding | 230 | - | [1] |
| NK2 | Rat | Radioligand Binding | 8150 | - | [1] | |
| Aprepitant | NK1 | Human | Radioligand Binding | - | 0.1 | [2] |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Aprepitant | Citation(s) |
| Administration | Intraperitoneal (in vivo studies) | Oral | [1] |
| Bioavailability | Not well-characterized | ~60-65% | [3] |
| Protein Binding | Not well-characterized | >95% | [3] |
| Metabolism | Likely susceptible to peptidases | Primarily via CYP3A4 | [3] |
| Half-life | Not well-characterized | 9-13 hours | [3] |
Experimental Protocols
Radioligand Binding Assay for NK1 Receptor Antagonists
This protocol outlines a typical competitive radioligand binding assay to determine the affinity of a test compound for the NK1 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the NK1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]-Substance P or other suitable radiolabeled NK1 receptor agonist.
-
Test Compounds: this compound, aprepitant, or other compounds of interest.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/mL BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well Plates.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the NK1 receptor in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, cell membranes, and a high concentration of unlabeled Substance P (to saturate the receptors).
-
Test Compound: Assay buffer, radioligand, cell membranes, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][5][6]
Substance P-Induced Calcium Flux Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by Substance P.
Objective: To determine the functional potency of an NK1 receptor antagonist.
Materials:
-
Cells: A cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293).
-
Calcium Indicator Dye: Fluo-4 AM or Indo-1 AM.
-
Substance P.
-
Test Compounds: this compound, aprepitant, or other compounds of interest.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader or Flow Cytometer.
Procedure:
-
Cell Plating: Plate the NK1 receptor-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with a calcium indicator dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 60 minutes).
-
Compound Incubation: Wash the cells to remove excess dye and then incubate with varying concentrations of the test compound or vehicle control.
-
Stimulation: Place the plate in a fluorescence plate reader. Add Substance P to all wells to stimulate the NK1 receptor and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the Substance P concentration in the absence and presence of the antagonist. The rightward shift of the concentration-response curve in the presence of the antagonist indicates competitive antagonism. The potency of the antagonist can be quantified by calculating the pA2 value from a Schild plot.[7][8][9]
Signaling Pathways and Experimental Workflow
NK1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of Substance P to the NK1 receptor and the points of inhibition by this compound and aprepitant.
Caption: NK1 Receptor Signaling Pathway and Inhibition.
Experimental Workflow for Antagonist Potency Determination
The following diagram outlines the key steps in determining the potency of an NK1 receptor antagonist using a cell-based functional assay.
Caption: Antagonist Potency Determination Workflow.
Comparative Summary and Conclusion
This compound and aprepitant are both effective antagonists of the NK1 receptor, but they differ significantly in their chemical nature, potency, and clinical applicability.
-
Chemical Nature: this compound is a peptide, which often limits its oral bioavailability and makes it susceptible to degradation by proteases. In contrast, aprepitant is a non-peptide small molecule, a characteristic that contributes to its successful development as an oral therapeutic.
-
Potency: Aprepitant demonstrates significantly higher potency in blocking the human NK1 receptor, with an IC50 in the nanomolar range, making it a more efficient drug.[2]
-
Selectivity: While this compound shows some selectivity for the NK1 receptor over the NK2 receptor, aprepitant exhibits a very high degree of selectivity for the NK1 receptor.
-
Clinical Development: Aprepitant has undergone extensive clinical trials and is an approved drug for CINV and PONV.[10][11] this compound, due to its peptidic nature and lower potency, has primarily been used as a pharmacological tool in preclinical research.
-
In Vivo Effects: In animal models, this compound has been shown to have effects on respiratory function, which has limited its therapeutic exploration.[12] Aprepitant has a well-established safety and efficacy profile in humans.[10][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. bu.edu [bu.edu]
- 8. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 9. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 10. The oral neurokinin-1 antagonist aprepitant for the prevention of chemotherapy-induced nausea and vomiting: a multinational, randomized, double-blind, placebo-controlled trial in patients receiving high-dose cisplatin--the Aprepitant Protocol 052 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomized open-label phase II trial of 5-day aprepitant plus ondansetron compared to ondansetron alone in the prevention of chemotherapy-induced nausea-vomiting (CINV) in glioma patients receiving adjuvant temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Spantide I and its Analogs as Substance P Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Spantide I with its analogs, Spantide II and Spantide III, which are all antagonists of the Substance P (SP) receptor, the neurokinin-1 receptor (NK1R). Substance P, a neuropeptide of the tachykinin family, is involved in a wide array of physiological processes, including inflammation, pain transmission, and smooth muscle contraction. Its antagonists are of significant interest for their therapeutic potential. This document summarizes the available experimental data on the comparative efficacy and side-effect profiles of these Spantide analogs, presents detailed experimental methodologies, and visualizes key biological pathways and experimental workflows.
Performance Comparison of Spantide Analogs
This compound was one of the initial peptide antagonists developed for the NK1 receptor. However, its utility was limited by relatively low potency and significant side effects, most notably histamine release. Subsequent structural modifications led to the development of Spantide II and Spantide III, with the aim of improving antagonist activity and reducing adverse effects.
Antagonist Activity at Neurokinin Receptors
A key measure of the effectiveness of these analogs is their antagonist activity at the different neurokinin receptors. A functional assay using aequorin luminescence to measure calcium mobilization in response to receptor activation provides a clear ranking of the Spantide analogs.[1] All three Spantides act as competitive antagonists at NK1 and NK2 receptors, while showing no significant antagonism at the NK3 receptor.[1]
The rank order of their antagonist potency is as follows:
-
At the NK1 Receptor: Spantide II > Spantide III > this compound[1]
-
At the NK2 Receptor: Spantide III > Spantide II > this compound[1]
This indicates that the structural modifications in Spantide II and III were successful in enhancing their antagonistic properties at the target NK1 receptor compared to the parent compound, this compound.
In Vivo Efficacy and Side Effects
Studies in animal models provide further insights into the differential effects and side-effect profiles of the Spantide analogs. An in vivo study in rats measuring the trigemino-hypoglossal reflex through evoked tongue jerks (ETJ) demonstrated distinct outcomes for each analog.
-
This compound: Administration of this compound led to complete respiratory arrest in all test subjects, a severe toxic effect that precluded further assessment of its antagonist activity in this model.
-
Spantide II: This analog produced a transient and significant decrease in the ETJ amplitude in the initial two minutes, which was followed by an increase in the subsequent eight minutes.
-
Spantide III: In contrast, Spantide III demonstrated a significant and dose-dependent decrease in the ETJ, indicating a strong antagonistic effect on the Substance P-mediated reflex.
These findings highlight the significant neurotoxicity associated with this compound, a characteristic that was addressed in the development of its successors.
Histamine Release
A significant drawback of this compound is its ability to induce histamine release from mast cells, an off-target effect that can lead to inflammatory and allergic-type reactions. The development of Spantide II aimed to mitigate this issue. While both this compound and Spantide II can mobilize histamine from rat peritoneal mast cells, Spantide II is notably less effective in this regard. This reduction in histamine-releasing activity represents a significant improvement in the safety profile of Spantide II over this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for the antagonist potency of Spantide analogs. It is important to note that the data is compiled from different studies and experimental systems, which may contribute to variability.
Table 1: Antagonist Potency (pA2 Values) at the NK1 Receptor in Guinea Pig Ileum
| Antagonist | pA2 Value |
| This compound | 6.7 |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Aequorin Luminescence-Based Functional Calcium Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist at a G-protein coupled receptor.
1. Cell Culture and Transfection:
- Chinese Hamster Ovary (CHO) cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
- Cells are stably transfected with the human NK1 receptor and apoaequorin, the inactive form of the photoprotein aequorin.[1]
2. Aequorin Reconstitution:
- Transfected CHO cells are harvested and incubated with coelenterazine h (a luminophore) at a final concentration of 5 µM in an assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for 2-4 hours at room temperature in the dark. This process reconstitutes the active photoprotein aequorin.
3. Antagonist and Agonist Addition:
- The cell suspension is dispensed into a 96-well microplate.
- Varying concentrations of the Spantide analogs (or vehicle control) are added to the wells and pre-incubated for 15-30 minutes at room temperature.
- The plate is then placed in a luminometer equipped with an automated injector.
- Substance P (agonist) at a concentration that elicits a submaximal response (e.g., EC80) is injected into each well.
4. Luminescence Detection and Data Analysis:
- The light emission resulting from the calcium-aequorin interaction is measured immediately for a set duration (e.g., 20-30 seconds).
- The antagonist activity is determined by the reduction in the luminescence signal compared to the control (agonist alone).
- IC50 values (the concentration of antagonist that inhibits 50% of the agonist response) are calculated from the concentration-response curves.
In Vivo Trigemino-Hypoglossal Reflex (Evoked Tongue Jerks) in Rats
This in vivo model assesses the effect of Substance P and its antagonists on a centrally mediated reflex.
1. Animal Preparation:
- Male rats are anesthetized, and a tracheal cannula is inserted for artificial respiration.
- The animal's head is fixed in a stereotaxic frame.
- The cerebral ventricles are cannulated for perfusion with McIlwain-Rodnight's solution.
2. Stimulation and Recording:
- The tooth pulp of an incisor is stimulated electrically with square-wave pulses to evoke a retractile movement of the tongue (evoked tongue jerk).
- The amplitude of these tongue jerks is recorded using a force transducer attached to the tongue.
3. Experimental Procedure:
- A baseline of evoked tongue jerks is established by perfusing the cerebral ventricles with the McIlwain-Rodnight's solution.
- The perfusion is then switched to a solution containing Substance P to confirm an increase in the amplitude of the tongue jerks.
- Following a washout period, the ventricles are perfused with solutions containing different concentrations of the Spantide analogs.
- The effect of the antagonists on the baseline and Substance P-induced increase in tongue jerk amplitude is recorded and quantified.
Histamine Release Assay from Mast Cells
This assay quantifies the amount of histamine released from mast cells upon stimulation with Spantide analogs.
1. Mast Cell Isolation:
- Peritoneal mast cells are isolated from rats by peritoneal lavage with a suitable buffer.
- The cells are purified by density gradient centrifugation.
2. Histamine Release Experiment:
- The purified mast cells are washed and resuspended in a buffered salt solution.
- The cells are incubated with various concentrations of this compound or Spantide II for a defined period (e.g., 10 minutes) at 37°C.
- The reaction is stopped by centrifugation at a low speed.
3. Histamine Quantification:
- The histamine content in the supernatant (released histamine) and the cell pellet (residual histamine) is measured.
- Histamine levels are typically quantified using a spectrofluorometric assay involving condensation with o-phthalaldehyde.[2]
- The percentage of histamine release is calculated as: (histamine in supernatant) / (histamine in supernatant + histamine in pellet) x 100.
Visualizations
Substance P / NK1 Receptor Signaling Pathway
The binding of Substance P to its G-protein coupled receptor, NK1R, initiates a cascade of intracellular events. This primarily involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including neuronal excitation, smooth muscle contraction, and inflammation.
Caption: Substance P signaling through the NK1 receptor.
Experimental Workflow for Aequorin-Based Antagonist Assay
The following diagram illustrates the key steps involved in the aequorin-based functional assay for screening NK1 receptor antagonists.
Caption: Aequorin assay workflow for NK1R antagonists.
References
- 1. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance P analogs devoid of key residues fail to activate human mast cells via MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tachykinin Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of tachykinin antagonists, supported by experimental data. Tachykinin antagonists, which target the neurokinin (NK) receptors, have emerged as a significant class of drugs for various therapeutic areas, most notably in the management of chemotherapy-induced nausea and vomiting (CINV). This guide delves into a head-to-head comparison of key tachykinin antagonists, focusing on their clinical efficacy, pharmacological properties, and the experimental methodologies used in their evaluation.
Introduction to Tachykinins and their Receptors
Tachykinins are a family of neuropeptides that includes Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB). They exert their biological effects by binding to three distinct G protein-coupled receptors: the NK1, NK2, and NK3 receptors. Substance P is the preferred endogenous ligand for the NK1 receptor, NKA for the NK2 receptor, and NKB for the NK3 receptor.[1] The activation of these receptors is involved in a multitude of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[2][3] Consequently, antagonists of these receptors have been investigated for a range of therapeutic applications.
Clinical Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)
The most established clinical application for tachykinin antagonists is the prevention of CINV, particularly the delayed phase which is often poorly controlled by other antiemetics. The NK1 receptor has been identified as a key player in the emetic reflex. Several NK1 receptor antagonists have been approved for this indication, and head-to-head clinical trials have provided valuable comparative data.
NK1 Receptor Antagonists: A Comparative Overview
| Antagonist | Route of Administration | Half-life (hours) | Key Clinical Findings |
| Aprepitant | Oral | 9-13 | First-in-class NK1 receptor antagonist. When added to standard therapy (a 5-HT3 receptor antagonist and dexamethasone), it significantly improves control of both acute and delayed CINV.[4] |
| Fosaprepitant | Intravenous | 9-13 (as aprepitant) | A prodrug of aprepitant for intravenous administration. Single-dose fosaprepitant has shown non-inferiority to a 3-day oral aprepitant regimen.[3] Some studies suggest it may be more effective than oral aprepitant in the acute phase of CINV in pediatric patients.[5] |
| Netupitant (as NEPA) | Oral (in combination with palonosetron) | ~90 | NEPA, a fixed-dose combination of netupitant and the 5-HT3 receptor antagonist palonosetron, has demonstrated superiority over aprepitant-based regimens in preventing CINV, particularly in the delayed phase.[6][7][8] |
| Rolapitant | Oral | ~180 | Has a significantly longer half-life compared to other approved NK1 antagonists, allowing for single-dose administration per chemotherapy cycle.[4][7] |
| Casopitant | Oral | N/A (development discontinued) | Showed efficacy in Phase 2 and 3 trials for CINV but was not approved by the FDA due to insufficient safety data.[3] |
Preclinical Pharmacology: Receptor Binding Affinity and Selectivity
The potency and selectivity of tachykinin antagonists are determined through preclinical studies, primarily radioligand binding assays. These assays measure the affinity of a compound for its target receptor, typically expressed as the inhibitor constant (Ki). High affinity (low Ki value) and high selectivity for the target receptor over other receptors are desirable characteristics.
| Antagonist | NK1 Ki (nM) | NK2 Ki (nM) | NK3 Ki (nM) | Selectivity Profile |
| Aprepitant | 0.1-0.2 | >1000 | >1000 | Highly selective for the NK1 receptor.[9] |
| Netupitant | ~1.0 | >1000 | >1000 | Highly selective for the NK1 receptor.[7][9] |
| Rolapitant | ~0.7 | >1000 | >1000 | Highly selective for the NK1 receptor.[7][9] |
| SR 48968 (Saredutant) | High | 0.7 | High | Selective NK2 receptor antagonist.[10] |
| SB-222200 | >100,000 | 250 | 4.4 | Selective NK3 receptor antagonist.[11] |
Pharmacokinetic Properties
The pharmacokinetic profiles of tachykinin antagonists vary significantly, influencing their dosing schedules and potential for drug-drug interactions. Key parameters include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), bioavailability, and elimination half-life.
| Antagonist | Cmax | Tmax (hours) | Oral Bioavailability (%) | Elimination Half-life (hours) |
| Aprepitant | ~1.5 µg/mL (125 mg dose) | ~4 | ~60-65 | 9-13[4][12] |
| Netupitant | 467 ng/mL (300 mg dose) | ~5 | ~63-87 | ~90[7][13] |
| Rolapitant | 631 ng/mL (180 mg dose) | ~4 | ~100 | ~180[4][7] |
| SB-222200 | ~400 ng/mL (8 mg/kg, rat) | ~2 | 46 (rat) | N/A[11] |
| MEN 11420 (Nepadutant) | N/A | N/A | <3 (oral, rat) | ~0.73 (rat)[14] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of tachykinin antagonists, it is crucial to visualize the underlying signaling pathways and the experimental workflows used to study them.
Tachykinin NK1 Receptor Signaling Pathway
Caption: Tachykinin NK1 receptor signaling pathway.
Experimental Workflow for Tachykinin Antagonist Screening
Caption: Experimental workflow for screening tachykinin antagonists.
Detailed Experimental Protocols
Radioligand Binding Assay for NK1 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the human NK1 receptor.
Materials:
-
Membrane preparations from cells stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P.
-
Test compound (tachykinin antagonist).
-
Non-specific binding control: High concentration of unlabeled Substance P or a known NK1 antagonist.
-
Binding buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash buffer: Cold binding buffer.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the membrane preparation, varying concentrations of the test compound, and a fixed concentration of the radioligand in the binding buffer. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ligand).
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[15][16][17]
Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of a test compound at the NK1 receptor by measuring its ability to inhibit Substance P-induced intracellular calcium mobilization.
Materials:
-
Cells stably expressing the human NK1 receptor and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Substance P (agonist).
-
Test compound (antagonist).
-
Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR).
Procedure:
-
Cell Plating: Plate the cells in a 96-well or 384-well microplate and culture overnight.
-
Dye Loading: If using a fluorescent dye, incubate the cells with the dye (e.g., Fluo-4 AM) according to the manufacturer's instructions to allow the dye to enter the cells.
-
Compound Addition: Add varying concentrations of the test compound to the wells and incubate for a specific period to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Place the plate in the fluorescence plate reader and add a fixed concentration of Substance P to all wells to stimulate the NK1 receptors.
-
Signal Detection: Measure the change in fluorescence or luminescence, which corresponds to the change in intracellular calcium concentration, immediately after agonist addition.
-
Data Analysis: Plot the agonist-induced calcium response as a function of the antagonist concentration to determine the IC50 value of the test compound.[18][19][20][21]
In Vivo Model: Cisplatin-Induced Emesis in Ferrets
Objective: To evaluate the anti-emetic efficacy of a tachykinin antagonist in a relevant animal model.
Materials:
-
Male ferrets.
-
Cisplatin (emetic agent).
-
Test compound (tachykinin antagonist).
-
Vehicle control.
-
Observation cages with video recording equipment.
Procedure:
-
Acclimatization: Acclimatize the ferrets to the observation cages for a period before the experiment.
-
Dosing: Administer the test compound or vehicle to the ferrets via the desired route (e.g., oral, intravenous) at a predetermined time before cisplatin administration.
-
Induction of Emesis: Administer a standardized dose of cisplatin (e.g., 5-10 mg/kg, intraperitoneally) to induce emesis.
-
Observation: Observe the animals continuously for a defined period (e.g., 24-72 hours) and record the number of retches and vomits (emetic episodes). Video recording is often used for accurate quantification.
-
Data Analysis: Compare the number of emetic episodes in the group treated with the test compound to the vehicle-treated control group. A significant reduction in the number of emetic episodes indicates anti-emetic efficacy.[22][23][24]
Conclusion
The development of tachykinin antagonists, particularly NK1 receptor antagonists, has revolutionized the management of CINV. Head-to-head comparisons have revealed important differences in their pharmacokinetic profiles and clinical efficacy, with newer agents like netupitant (in NEPA) and rolapitant offering advantages in terms of dosing convenience and potentially improved efficacy. The preclinical and clinical evaluation of these compounds relies on a suite of well-established in vitro and in vivo assays that provide critical data on their potency, selectivity, and therapeutic potential. For researchers in this field, a thorough understanding of these comparative data and experimental methodologies is essential for the continued development of novel and improved tachykinin-based therapeutics.
References
- 1. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 3. 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its | ClinicSearch [clinicsearchonline.org]
- 4. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Color Names | Graphviz [graphviz.org]
- 6. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. NK1 receptor antagonists versus other antiemetics in the prevention of postoperative nausea and vomiting following laparoscopic surgical procedures: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics of the bicyclic peptide tachykinin NK2 receptor antagonist MEN 11420 (nepadutant) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. avmajournals.avma.org [avmajournals.avma.org]
- 24. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Experimental Findings with Spantide I Controls: A Comparative Guide
In substance P (SP) research, rigorous experimental design is paramount to validate findings. Spantide I, a competitive antagonist of the neurokinin-1 receptor (NK-1R), serves as a critical negative control to ensure that observed effects are specifically mediated by the SP/NK-1R pathway. This guide provides a comparative overview of this compound and its alternatives, supported by experimental data and detailed protocols.
Data Presentation: Comparative Antagonist Potency
The following table summarizes the inhibitory constants (Ki) of this compound and its common alternatives, Spantide II and Spantide III, at the NK-1 receptor. Lower Ki values indicate higher binding affinity and potency. This data is crucial for selecting the appropriate antagonist and interpreting experimental outcomes.
| Antagonist | Target Receptor | Inhibitory Constant (Ki) | Species | Reference |
| This compound | NK-1 | ~2.8 µM | Guinea Pig | [1] |
| Spantide II | NK-1 | Higher than this compound | Rat | [2][3] |
| Spantide III | NK-1 | Higher than Spantide II | Rat | [2][3] |
Note: The rank order of antagonism at the NK-1 receptor has been shown to be Spantide II > Spantide III > this compound.[2] All three spantides act as competitive antagonists at the NK-1 and NK-2 receptors but do not antagonize NK-3 receptors.[2]
Experimental Protocols
To confirm the specific action of substance P, a negative control using this compound is essential. Below are two representative experimental protocols where this compound is used to validate the involvement of the NK-1 receptor.
This protocol assesses the ability of this compound to block Substance P-induced intracellular calcium mobilization in a cell-based assay.
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human NK-1 receptor are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Calcium Imaging:
-
Cells are seeded onto glass-bottom dishes and allowed to adhere overnight.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline fluorescence is recorded using a fluorescence microscope equipped with a calcium imaging system.
-
Control Group: Cells are pre-incubated with this compound (e.g., 10 µM) for 15-30 minutes.
-
Experimental Group: Cells are treated with Substance P (e.g., 100 nM).
-
This compound Control Group: Cells pre-incubated with this compound are then challenged with Substance P.
-
Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity over time.
-
-
Expected Outcome: Substance P will induce a rapid increase in intracellular calcium in the experimental group. In the this compound control group, this response will be significantly attenuated or completely blocked, confirming that the calcium mobilization is mediated by the NK-1 receptor.
This protocol demonstrates the use of this compound to confirm that a behavioral response is mediated by the NK-1 receptor in a living organism.
-
Animals: Male ICR mice are used for this study.
-
Procedure:
-
Mice are habituated to the experimental environment.
-
Experimental Group: A solution of Substance P (e.g., 100 nmol) is injected intradermally into the rostral back of the mice.
-
Control Group: A vehicle solution is injected in the same manner.
-
This compound Control Group: this compound (e.g., 0.5 nmol) is co-injected with Substance P.[4]
-
The number of scratches directed at the injection site is counted for a defined period (e.g., 60 minutes) immediately following the injection.[4]
-
-
Expected Outcome: Substance P will induce a significant increase in scratching behavior compared to the vehicle control.[4] The co-injection of this compound will significantly reduce the number of scratches, indicating that the scratching behavior is a direct result of NK-1 receptor activation by Substance P.[4]
Mandatory Visualizations
The following diagram illustrates the signaling cascade initiated by the binding of Substance P to its receptor, NK-1R, and the point of inhibition by this compound.
Caption: Substance P signaling and this compound inhibition.
This diagram outlines the workflow for confirming the on-target effect of an experimental compound using this compound as a control.
Caption: Workflow for in vitro validation with this compound.
References
- 1. Reduced peptide bond pseudopeptide analogues of substance P. A new class of substance P receptor antagonists with enhanced specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of antagonistic properties of substance P analogs, this compound, II and III, on evoked tongue jerks in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
Safety Operating Guide
Navigating the Disposal of Spantide I: A Procedural Guide for Laboratory Professionals
Key Chemical and Physical Properties of Spantide I
A thorough understanding of a substance's properties is critical for its safe handling and disposal. The following table summarizes the known quantitative data for this compound.
| Property | Value |
| Molecular Weight | 1497.8 g/mol [1][2] |
| Formula | C₇₅H₁₀₈N₂₀O₁₃[1][2] |
| CAS Number | 91224-37-2[1][2][3][4] |
| Solubility | Soluble to 1 mg/ml in water[2] |
| Storage | Desiccate at -20°C[1][2] |
This compound Disposal Protocol
This protocol outlines a generalized procedure for the safe disposal of this compound waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as regulations may vary.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat
2. Waste Segregation: Proper segregation of waste is the first step in safe disposal.
-
Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a designated, clearly labeled hazardous waste bag.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Sharps Waste: Any needles or other sharps used in the handling of this compound should be disposed of in a designated sharps container.[5][6]
3. Waste Containerization and Labeling:
-
All waste containers must be in good condition and securely sealed to prevent leaks.
-
Label all containers with "Hazardous Waste," the full chemical name "this compound," and any known hazard classifications (e.g., "Toxic"). Include the date of accumulation.
4. Storage of Waste:
-
Store hazardous waste in a designated, well-ventilated, and secure area.
-
The storage area should be away from sources of ignition and incompatible materials.
-
Adhere to your institution's guidelines regarding the maximum time allowed for waste accumulation.
5. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department.
-
Complete any required waste pickup forms, providing accurate information about the chemical and its quantity.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Emergency Procedures
In the event of a spill or exposure, follow these steps:
-
Spill:
-
Alert personnel in the immediate area.
-
If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Wearing appropriate PPE, contain and clean up the spill using a chemical spill kit.
-
Dispose of all cleanup materials as hazardous solid waste.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Seek medical attention for any exposure, and provide the medical personnel with information about this compound.
-
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment.
References
- 1. This compound | CAS 91224-37-2 | [D-Arg1,D-Trp7,9,Leu11]-Substance P | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | NK1 Receptor Antagonist | MCE [medchemexpress.cn]
- 5. Laboratory Waste Management Solutions | Stericycle [stericycle.com]
- 6. Safe Disposal of Needles, Vials, & More | NovoCare® [novocare.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Spantide I
Essential Safety and Operational Protocols for Researchers, Scientists, and Drug Development Professionals
Spantide I, a selective NK1 receptor antagonist, is a valuable tool in neuroscience and related research fields.[1][2][3] As with any potent bioactive compound, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for the handling of this compound.
Immediate Safety and Hazard Information
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when working with this compound to minimize exposure risks. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Lyophilized Powder) | - Disposable Nitrile Gloves (double-gloving recommended)- Chemical Safety Goggles with Side Shields- Lab Coat- N95 or higher-rated Respirator (to prevent inhalation of fine particles) |
| Reconstitution and Solution Preparation | - Disposable Nitrile Gloves- Chemical Safety Goggles with Side Shields- Lab Coat |
| In Vitro and In Vivo Procedures | - Disposable Nitrile Gloves- Safety Glasses- Lab Coat |
| Spill Cleanup | - Chemical-resistant Gloves- Chemical Safety Goggles- Lab Coat- Respirator (for powder spills) |
| Waste Disposal | - Disposable Nitrile Gloves- Chemical Safety Goggles- Lab Coat |
Operational Plan for Safe Handling
A systematic workflow is essential for the safe handling of this compound from receipt to disposal.
Receiving and Storage
Upon receipt, visually inspect the container for any signs of damage or leakage. This compound is typically supplied as a lyophilized powder and should be stored under desiccated conditions.[1][2]
| Form | Storage Temperature | Storage Duration |
| Lyophilized Powder | -20°C | Up to 1 year[4] |
| -80°C | Up to 2 years[4] | |
| In Solution | -20°C | Up to 1 month[4] |
| -80°C | Up to 6 months[4] |
Note: Long-term storage of peptides in solution is generally not recommended.[7]
Reconstitution and Aliquoting
Reconstitution should be performed in a well-ventilated area, preferably within a chemical fume hood, especially when handling the lyophilized powder.
-
Equilibration: Before opening, allow the vial to equilibrate to room temperature for at least 60 minutes to prevent condensation.[7]
-
Solvent Selection: this compound is soluble in water up to 1 mg/ml.[1] For higher concentrations, consult the manufacturer's specific recommendations.
-
Dissolution: Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, which can cause degradation.
-
Aliquoting: To prevent repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted solution into single-use volumes.
Experimental Procedures
-
Always handle this compound solutions with appropriate PPE.
-
Clearly label all vials and tubes containing this compound with the compound name, concentration, and date of preparation.
-
After handling, thoroughly wash hands with soap and water.
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Spill Response
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand, or earth), and place it in a sealed container for disposal. Clean the spill area with a suitable decontaminating agent.
-
Small Spills (Powder): Carefully dampen the spilled powder with a wet cloth or paper towel to avoid generating dust. Gently wipe up the material and place it in a sealed container for disposal. Clean the spill area.
-
Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including a respirator. Contain the spill and follow the procedures for small spills. Ensure the area is well-ventilated during and after cleanup.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated materials, including empty vials, pipette tips, gloves, and absorbent materials, in a designated and clearly labeled hazardous waste container.[8]
-
Liquid Waste: Collect all aqueous solutions containing this compound in a designated hazardous waste container. Do not dispose of this compound solutions down the drain.[9][10]
-
Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EH&S) department for specific disposal procedures.
This compound Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | CAS 91224-37-2 | [D-Arg1,D-Trp7,9,Leu11]-Substance P | Tocris Bioscience [tocris.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comparison of antagonistic properties of substance P analogs, this compound, II and III, on evoked tongue jerks in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tocris.com [tocris.com]
- 8. research.hawaii.edu [research.hawaii.edu]
- 9. ars.usda.gov [ars.usda.gov]
- 10. Biological Waste - Environmental Health and Safety - Purdue University [purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
